6-Nitro-2-phenyl-1H-benzo[D]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2-phenyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXCSDDMCCTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353944 | |
| Record name | 1H-Benzimidazole, 5-nitro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-85-3 | |
| Record name | 1H-Benzimidazole, 5-nitro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Nitro-2-phenyl-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Nitro-2-phenyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the experimental protocols for its preparation and summarizes its key analytical data. Furthermore, it explores the potential biological activities of nitrobenzimidazole derivatives, offering insights for researchers in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4-nitro-o-phenylenediamine with benzaldehyde. Several methods have been reported, including conventional heating and microwave-assisted synthesis, the latter often providing improved yields and shorter reaction times.[1] A common laboratory-scale procedure involves the use of an oxidizing agent such as sodium metabisulfite.[2][3]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol describes a representative synthesis of this compound.
Materials:
-
4-nitro-o-phenylenediamine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Standard laboratory glassware and heating apparatus (e.g., reflux condenser)
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Add sodium metabisulfite (0.5 equivalents) dissolved in a minimal amount of water to the reaction mixture.[3]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Characterization Data
The structural confirmation and purity of the synthesized this compound are established through various analytical techniques. The following tables summarize the key characterization data.
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉N₃O₂ | [4] |
| Molecular Weight | 239.23 g/mol | |
| Melting Point | 293-296 °C (for 2-phenylbenzimidazole) | [5] |
| Appearance | Yellowish solid |
Note: The melting point for the unsubstituted 2-phenylbenzimidazole is provided as a reference; the nitro-substituted compound is expected to have a different melting point.
Spectroscopic Data
| Technique | Observed Peaks / Signals |
| FT-IR (KBr, cm⁻¹) | Expected characteristic peaks: ~3400 (N-H stretch), ~1520 and ~1340 (NO₂ asymmetric and symmetric stretch), ~1620 (C=N stretch), aromatic C-H and C=C stretches. |
| ¹H NMR (DMSO-d₆, δ ppm) | A complex multiplet pattern is expected in the aromatic region (approx. 7.2-8.5 ppm) corresponding to the protons on the phenyl and benzimidazole rings, and a broad singlet for the N-H proton at lower field (approx. 13.0 ppm). |
| ¹³C NMR (DMSO-d₆, δ ppm) | Expected signals for the aromatic carbons in the range of 110-155 ppm. The carbon of the C=N group (C2) will appear downfield. |
| Mass Spectrometry (EI-MS) | The molecular ion peak [M]⁺ is expected at m/z 239. Fragmentation patterns would involve the loss of the nitro group and cleavage of the imidazole and phenyl rings. |
Note: The spectral data provided are expected values based on the structure and data for similar compounds. Actual experimental values should be obtained for confirmation.
Potential Biological Activity and Mechanism of Action
Nitrobenzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[6] The nitro group is often crucial for their biological function.[1] In the context of cancer, some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been shown to induce apoptosis and act as inhibitors of poly (ADP-ribose) polymerase (PARP).[6]
The proposed mechanism of action for the anticancer activity of certain nitrobenzimidazoles involves the induction of DNA damage, which in turn activates PARP. Inhibition of PARP by the benzimidazole derivative leads to an accumulation of DNA damage, ultimately triggering apoptosis and cell death.
Caption: Proposed mechanism of action for the anticancer activity of nitrobenzimidazole derivatives.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The straightforward synthesis and the potential for significant biological activity make this compound and its derivatives promising candidates for further investigation in the field of drug discovery. The provided experimental protocols and characterization data serve as a valuable resource for researchers, while the exploration of its potential mechanism of action offers a basis for future biological studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the experimental protocols and summarizes the key spectroscopic data essential for the characterization and quality control of this molecule.
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The presence of the nitro group and the phenyl substituent significantly influences its electronic properties and, consequently, its spectroscopic signature. Accurate and thorough spectroscopic analysis is paramount for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of this compound. This guide covers the principal spectroscopic techniques used for its characterization: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of the compound.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule, specifically the wavelengths of maximum absorbance (λmax).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). From the stock solution, prepare a dilute solution (e.g., 10 µg/mL).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a matched quartz cuvette with the prepared dilute solution of the compound.
-
Spectral Acquisition: Scan the sample from 200 to 800 nm and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by analyzing its vibrational modes.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Instrumentation: Use an FT-IR spectrometer.
-
Background Measurement: Record a background spectrum of the empty sample compartment.
-
Sample Measurement: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Spectral Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the magnetic properties of the ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to specific protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with ESI-MS (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, often coupled with a liquid chromatography system (LC-MS).
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Fragmentation Analysis (MS/MS): If desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern (MS/MS spectrum).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Data Presentation
The following tables summarize the expected spectroscopic data for this compound based on available literature for the compound and its close analogs.
Table 1: UV-Visible Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Methanol | ~250, ~350 | Data not available |
| Ethanol | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Note: UV-Vis data for the exact compound is limited. The provided λmax values are estimations based on the electronic transitions of similar nitro-aromatic and benzimidazole structures. The peak around 250 nm can be attributed to π-π transitions within the benzimidazole and phenyl rings, while the longer wavelength absorption is likely due to the extended conjugation and the presence of the nitro group.* |
Table 2: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3436 | Strong, Broad | N-H stretching vibration of the imidazole ring |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1624 | Medium | C=N stretching of the imidazole ring |
| ~1595 | Medium | C=C aromatic ring stretching |
| ~1512 | Strong | Asymmetric NO₂ stretching |
| ~1450 | Medium | Aromatic C=C stretching |
| ~1334 | Strong | Symmetric NO₂ stretching |
| ~800-600 | Medium-Strong | C-H out-of-plane bending |
Table 3: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.64 | Singlet | 1H | N-H of imidazole |
| ~8.51 | Singlet | 1H | H-5 |
| ~8.23-8.14 | Multiplet | 3H | H-7 and two protons of the phenyl ring |
| ~7.78 | Singlet | 1H | H-4 |
| ~7.62 | Doublet | 3H | Three protons of the phenyl ring |
Table 4: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.9 | C2 (imidazole) |
| ~148.9 | C attached to NO₂ |
| ~143.8 | Quaternary C of benzimidazole |
| ~136.0 | Quaternary C of benzimidazole |
| ~130.5 | Phenyl C-H |
| ~129.5 | Phenyl C-H |
| ~127.3 | Phenyl C-H |
| ~124.2 | Phenyl C (ipso) |
| ~122.3 | Benzene ring of benzimidazole C-H |
| ~119.4 | Benzene ring of benzimidazole C-H |
| ~112.4 | Benzene ring of benzimidazole C-H |
| Note: The ¹³C NMR data is based on the closely related isomer, 2-(4-nitrophenyl)-1H-benzo[d]imidazole, and serves as an estimation. The exact chemical shifts may vary slightly.[1] |
Table 5: Mass Spectrometry Data
| Ion | m/z (Calculated) | m/z (Observed) |
| [M+H]⁺ | 240.0768 | 240.0763 |
| [M-NO₂]⁺ | 194.08 | Expected fragment |
| [M-HCN]⁺ | 213.08 | Expected fragment |
| C₇H₅N₂⁺ | 117.05 | Expected benzimidazole fragment |
| C₆H₅⁺ | 77.04 | Expected phenyl fragment |
| The [M+H]⁺ value confirms the molecular weight of the compound. The fragmentation pattern of nitro-aromatic compounds often involves the loss of the nitro group (NO₂) and characteristic cleavages of the heterocyclic ring. |
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
Spectroscopic and Synthetic Profile of 6-Nitro-2-phenyl-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data and a representative synthetic protocol for the pharmacologically relevant compound, 6-Nitro-2-phenyl-1H-benzo[d]imidazole. The information presented herein is intended to support research and development efforts in medicinal chemistry and related fields.
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of this compound is critically dependent on ¹H and ¹³C NMR spectroscopy. Due to the tautomeric nature of the N-H proton in the imidazole ring, 6-nitro- and 5-nitro- isomers are often indistinguishable by NMR in solution, presenting as a single, time-averaged spectrum. The data presented below is for the closely related and often equivalent 5-nitro-2-phenyl-1H-benzimidazole.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (imidazole) | ~13.0 (broad singlet) | bs | - |
| H-4 | ~8.50 | d | 2.2 |
| H-6 | ~8.15 | dd | 8.9, 2.2 |
| H-7 | ~7.75 | d | 8.9 |
| Phenyl H (ortho) | ~8.20 | m | - |
| Phenyl H (meta, para) | ~7.55 | m | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-7a | ~148 |
| C-5 | ~142 |
| C-3a | ~135 |
| Phenyl C (ipso) | ~130 |
| Phenyl C (ortho, meta, para) | 129-126 |
| C-6 | ~118 |
| C-4 | ~115 |
| C-7 | ~112 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis and NMR characterization of this compound.
Synthesis of this compound
A common and effective method for the synthesis of 2-arylbenzimidazoles is the condensation of a substituted o-phenylenediamine with an aromatic aldehyde.
Materials:
-
4-Nitro-o-phenylenediamine
-
Benzaldehyde
-
Ethanol
-
Water
-
Sodium metabisulfite (Na₂S₂O₅)
Procedure:
-
In a round-bottom flask, a mixture of 4-nitro-o-phenylenediamine (1 equivalent) and benzaldehyde (1.1 equivalents) is suspended in a 2:1 mixture of ethanol and water.
-
The mixture is heated to reflux, and sodium metabisulfite (2 equivalents) is added portion-wise.
-
The reaction is maintained at reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation.
-
The crude product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Standard pulse sequences are used for both ¹H (e.g., zg30) and ¹³C (e.g., zgpg30) acquisitions.
Visualizations
The following diagrams illustrate the logical relationships in the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for NMR-based structural characterization.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Nitro-2-phenyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of 6-Nitro-2-phenyl-1H-benzo[d]imidazole. Due to the absence of specific literature on the mass spectrometry of this exact molecule, this guide synthesizes fragmentation data from structurally related compounds, including benzimidazole derivatives and nitroaromatic compounds, to propose a likely fragmentation pattern. This information is crucial for researchers involved in the identification and characterization of this and similar compounds in various matrices.
Predicted Fragmentation Pathways
The fragmentation of this compound under mass spectrometry, particularly using techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), is expected to be influenced by its core benzimidazole structure, the phenyl substituent, and the nitro group. The primary fragmentation processes for benzimidazole series have been previously reported.[1] The fragmentation of nitroaromatic compounds is also well-documented and often involves the loss of the nitro group or related neutral fragments.[2][3][4]
Upon ionization, the molecule (with a monoisotopic mass of approximately 253.07 g/mol ) will form a protonated molecule [M+H]⁺ with an m/z of approximately 254.08. The subsequent fragmentation of this precursor ion is predicted to follow several key pathways:
-
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, resulting in a fragment ion. Alternatively, a loss of NO radical (30 Da) can also occur.[2]
-
Cleavage of the Benzimidazole Ring: The benzimidazole ring itself can undergo fragmentation. A characteristic fragmentation of benzimidazoles involves the elimination of a molecule of HCN.[1]
-
Loss of the Phenyl Group: Fragmentation involving the loss of the phenyl group (C₆H₅) is also a plausible pathway.
-
Combined Losses: Sequential losses of these fragments are expected, leading to a cascade of product ions.
The proposed major fragmentation pathways are visualized in the diagram below.
Caption: Proposed major fragmentation pathways for [M+H]⁺ of this compound.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the protonated precursor ion [M+H]⁺. The relative abundance of these ions would be dependent on the specific conditions of the mass spectrometry experiment, such as the collision energy.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 254.08 | 208.08 | NO₂ (46.01 Da) | [2-phenyl-1H-benzo[d]imidazol-6-yl]⁺ |
| 254.08 | 224.08 | NO (30.01 Da) | [M+H-NO]⁺ |
| 254.08 | 177.05 | C₆H₅ (77.04 Da) | [6-Nitro-1H-benzo[d]imidazol-2-yl]⁺ |
| 208.08 | 181.07 | HCN (27.01 Da) | [Fragment from F1 after HCN loss] |
| 224.08 | 206.07 | H₂O (18.01 Da) | [Fragment from F2 after H₂O loss] |
| 177.05 | 131.05 | NO₂ (46.01 Da) | [Fragment from F3 after NO₂ loss] |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a proposed methodology based on common practices for the analysis of related nitroimidazole and benzimidazole compounds.[5][6][7]
1. Sample Preparation:
-
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is often suitable for extracting similar analytes from complex matrices.[5][6]
-
The sample would be homogenized and extracted with an organic solvent like acetonitrile.
-
A subsequent liquid-liquid partitioning step is performed by adding salts such as magnesium sulfate and sodium chloride.[5]
-
For cleaner extracts, a solid-phase extraction (SPE) step may be incorporated.[5]
2. Liquid Chromatography (LC):
-
Column: A C18 or a pentafluorophenyl (PFP) column is often used for the separation of nitroimidazoles and benzimidazoles.[5][6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile or methanol is typically employed.[8]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.[5][6]
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 40 °C.[5][6]
3. Mass Spectrometry (MS):
-
Ionization: Positive ion electrospray ionization (ESI+) would be the preferred method for generating the protonated molecule [M+H]⁺.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer like a Q-TOF would be suitable for MS/MS experiments.
-
MS/MS Parameters: For quantitative analysis using a triple quadrupole, Multiple Reaction Monitoring (MRM) would be used. This involves selecting the precursor ion (m/z 254.08) and monitoring for the production of specific fragment ions (e.g., m/z 208.08 and 224.08). The collision energy and other MS parameters would need to be optimized for the specific instrument and analyte.
The logical workflow for a typical LC-MS/MS experiment is depicted below.
Caption: A generalized experimental workflow for LC-MS/MS analysis.
References
- 1. journalijdr.com [journalijdr.com]
- 2. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of 6-Nitro-2-phenyl-1H-benzo[d]imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its myriad derivatives, the 6-nitro-2-phenyl-1H-benzo[d]imidazole core has emerged as a particularly promising pharmacophore, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer and antimicrobial properties.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through the inhibition of key cellular enzymes.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound derivatives has been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 | [1] |
| 2 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | Not Specified | [1] |
| 3 | 2-Aryl-5(6)-nitro-1H-benzimidazole derivative | HACAT (Non-neoplastic keratinocytes) | 22.2 | [1] |
Mechanism of Action: PARP Inhibition and Cell Cycle Arrest
A significant mechanism underlying the anticancer activity of these compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] By inhibiting PARP, these derivatives can induce synthetic lethality in cancer cells with compromised DNA repair pathways, such as those with BRCA1/2 mutations.
Furthermore, several this compound derivatives have been shown to induce cell cycle arrest, primarily at the G1 and S phases, and trigger apoptosis.[1][2][3] This disruption of the normal cell cycle progression prevents cancer cell proliferation and leads to programmed cell death.
Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically evaluated by measuring the zone of inhibition in disc diffusion assays.
| Compound ID | Derivative | Microbial Strain | Zone of Inhibition (mm) | Reference |
| 4 | 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1][2]triazolo[3,4-b][3]thiadiazepine | Staphylococcus aureus | Notable at 250-500 µg/ml | [4] |
| 5 | 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[2]triazolo[3,4-b][3]thiadiazepine | Bacillus subtilis | Notable at 250-500 µg/ml | [4] |
| 6 | 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[2]triazolo[3,4-b][3]thiadiazepine | Escherichia coli | Notable at 250-500 µg/ml | [4] |
| 7 | 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[2]triazolo[3,4-b][3]thiadiazepine | Klebsiella pneumoniae | Notable at 250-500 µg/ml | [4] |
| 8 | 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[2]triazolo[3,4-b][3]thiadiazepine | Aspergillus niger | Notable at 250-500 µg/ml | [4] |
| 9 | 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[2]triazolo[3,4-b][3][5]thiadiazepine | Fusarium spp. | Notable at 250-500 µg/ml | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of these derivatives involves the condensation of 4-nitro-o-phenylenediamine with a substituted benzoic acid or benzaldehyde.
Detailed Protocol:
-
Reaction Setup: A mixture of 4-nitro-o-phenylenediamine and the appropriately substituted benzoic acid (or benzaldehyde) is prepared in a suitable solvent or dehydrating agent like polyphosphoric acid.[6]
-
Condensation: The reaction mixture is heated at an elevated temperature for a specified period to facilitate the cyclocondensation reaction.
-
Work-up: After cooling, the reaction mixture is poured into ice-cold water or a basic solution to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure this compound derivative.[6]
In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method is widely used to qualitatively assess the antimicrobial activity of a compound.
Detailed Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant potential in the development of novel anticancer and antimicrobial therapies. Their ability to target multiple cellular pathways, including DNA repair and cell cycle regulation, makes them attractive candidates for further preclinical and clinical investigation. The synthetic accessibility and the possibility for extensive structural modifications provide a robust platform for optimizing their biological activity and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential.
References
- 1. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Synthesis and antibacterial activity of some novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Profile of 6-Nitro-2-phenyl-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer activities of 6-Nitro-2-phenyl-1H-benzo[d]imidazole and its closely related analogue, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole. This document consolidates key findings on cytotoxicity, mechanisms of action, and detailed experimental protocols relevant to the evaluation of this class of compounds.
Executive Summary
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities. The this compound scaffold has emerged as a promising candidate for anticancer drug development. This guide details the cytotoxic effects of a lead compound from this series, its impact on cell cycle progression, its ability to induce programmed cell death, and its potential molecular targets. The provided data and protocols aim to facilitate further research and development in this area.
Cytotoxicity Data
The in vitro cytotoxic activity of a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives was evaluated against a panel of human cancer cell lines using the MTT assay. The compound 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (referred to as Compound 6 in the primary literature) demonstrated the most potent and selective anticancer activity.[1]
| Cell Line | Histological Origin | IC50 (nM) of Compound 6[1] |
| A549 | Lung Carcinoma | 28 |
| K562 | Chronic Myelogenous Leukemia | Not specified, but activity was observed |
| U251 | Glioblastoma | Not specified, but activity was observed |
| PC-3 | Prostate Adenocarcinoma | Not specified, but activity was observed |
| HCT-15 | Colorectal Adenocarcinoma | Not specified, but activity was observed |
| SKTRP | Melanoma | Not specified, but activity was observed |
| MCF-7 | Breast Adenocarcinoma | Not specified, but activity was observed |
| Non-Cancerous Cell Line | IC50 (µM) of Compound 6 | |
| HACAT | Human Keratinocyte | 22.2 |
Note: The selective in vitro cytotoxic activity index for Compound 6 was reported to be greater than 700, calculated from the ratio of its IC50 in the non-cancerous HACAT cell line to its IC50 in the A549 cancer cell line.[1]
Mechanism of Action
The anticancer effects of this benzimidazole derivative are attributed to a multi-faceted mechanism involving cell cycle arrest, induction of apoptosis, and inhibition of a key DNA repair enzyme.
Cell Cycle Arrest
Treatment with 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole was found to induce an arrest in the S phase of the cell cycle in the K562 cell line.[1] This indicates that the compound interferes with DNA replication, a critical step for proliferating cancer cells.
References
Antimicrobial Properties of Novel 6-Nitro-2-phenyl-1H-benzo[d]imidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial properties of novel 6-Nitro-2-phenyl-1H-benzo[d]imidazole compounds. This class of compounds has garnered significant interest within the scientific community due to the well-documented broad-spectrum biological activities of the benzimidazole scaffold. The introduction of a nitro group at the 6-position and a phenyl group at the 2-position of the benzimidazole core is anticipated to modulate its electronic and steric properties, potentially leading to enhanced antimicrobial efficacy.
This guide summarizes the available quantitative antimicrobial data for structurally related compounds, details relevant experimental protocols for synthesis and antimicrobial evaluation, and visualizes key processes, including a proposed mechanism of action and experimental workflows.
Quantitative Antimicrobial Data
The antimicrobial potential of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables consolidate MIC values for various benzimidazole derivatives against a panel of clinically relevant bacteria and fungi, providing a comparative landscape of their activity.
Table 1: Antibacterial Activity of Substituted Benzimidazole Derivatives (MIC in µg/mL)
| Compound Class | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus faecalis | Escherichia coli | Reference |
| N-substituted 6-nitro-1H-benzimidazoles | 2 - 16 | 2 - 16 | 2 - 16 | 2 - 16 | [1] |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazoles | >100 | Not Reported | >100 | >100 | |
| 2-Arylbenzimidazoles | 0.19 - 1.56 | 0.19 - 1.56 | Not Reported | Not Reported |
Note: Data for "N-substituted 6-nitro-1H-benzimidazoles" is indicative of the potential of the 6-nitro scaffold, though the 2-position substituent was not always a phenyl group in the cited study. Data for other classes are provided for structural comparison.
Table 2: Antifungal Activity of Substituted Benzimidazole Derivatives (MIC in µg/mL)
| Compound Class | Candida albicans | Aspergillus niger | Reference |
| N-substituted 6-nitro-1H-benzimidazoles | 8 - 16 | 8 - 16 | [1] |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazoles | 12.5 | Not Reported |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and antimicrobial evaluation of this compound compounds, based on established methodologies for this class of molecules.
Synthesis of this compound
The synthesis of 2-aryl-1H-benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. For the synthesis of this compound, 4-nitro-o-phenylenediamine and benzaldehyde are the typical starting materials.
Materials:
-
4-nitro-o-phenylenediamine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Hydrochloric Acid (for comparison with harsher methods)
-
Polyphosphoric Acid (for comparison with harsher methods)
Procedure:
-
A mixture of 4-nitro-o-phenylenediamine (1 equivalent) and benzaldehyde (1.5 equivalents) is prepared in a solvent mixture of ethanol and water.
-
Sodium metabisulfite (0.5 equivalents) is added to the mixture. Sodium metabisulfite acts as a mild oxidizing agent in this reaction.
-
The reaction mixture is refluxed for several hours (typically 4-24 hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and inorganic salts.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pure this compound.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Note: Historically, harsher conditions involving strong acids like hydrochloric acid or polyphosphoric acid have been used for benzimidazole synthesis. However, the use of milder reagents like sodium metabisulfite is often preferred.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard).
-
Synthesized this compound compound dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubator.
Procedure:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in the appropriate broth medium directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well containing the serially diluted compound is inoculated with the standardized microbial suspension.
-
Controls:
-
Growth Control: Wells containing only the broth and the microbial inoculum (no compound).
-
Sterility Control: Wells containing only the sterile broth.
-
Positive Control: Wells containing a standard antibiotic at known effective concentrations.
-
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of nitroaromatic compounds, including 5-nitroimidazoles, is generally attributed to a process of reductive activation within the microbial cell. This mechanism is believed to be relevant for 6-nitro-benzimidazoles as well.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the typical workflow for synthesizing and evaluating the antimicrobial properties of a novel compound.
Caption: General experimental workflow for antimicrobial evaluation.
References
Unraveling the Multifaceted Mechanism of Action of 6-Nitro-2-phenyl-1H-benzo[d]imidazole and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-nitro-2-phenyl-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core molecule have been extensively investigated for their potential as therapeutic agents, exhibiting anticancer, antimicrobial, and anxiolytic properties. This technical guide provides an in-depth exploration of the diverse mechanisms of action attributed to this class of compounds, with a focus on their anticancer activities. We consolidate findings from multiple studies to elucidate the key molecular targets and signaling pathways modulated by these benzimidazole derivatives. This document summarizes quantitative data on their biological efficacy, details relevant experimental protocols, and provides visual representations of the key mechanistic pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a wide array of pharmacological activities. The this compound core, in particular, has served as a foundation for the development of numerous compounds with significant therapeutic potential. While the precise mechanism of action can vary based on the specific substitutions, a common thread of anticancer activity has emerged, targeting fundamental cellular processes such as DNA repair, replication, and cell cycle progression. This guide will systematically dissect the reported mechanisms of action for derivatives of this core structure.
Anticancer Mechanisms of Action
Derivatives of this compound have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in DNA repair and replication, induction of cell cycle arrest, and apoptosis.
Inhibition of Poly (ADP-ribose) Polymerase (PARP)
Certain derivatives of this compound have been identified as potent inhibitors of Poly (ADP-ribose) Polymerase (PARP).[1][2] PARP is a family of proteins crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). By inhibiting PARP, these compounds lead to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to synthetic lethality and cell death.[3][4][5]
Signaling Pathway: PARP Inhibition Leading to Synthetic Lethality
Caption: PARP Inhibition Pathway.
Inhibition of Human Topoisomerase I
Another significant mechanism of action for some 2-phenyl-1H-benzo[d]imidazole derivatives is the inhibition of human topoisomerase I (Hu Topo I).[6][7][8][9] Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. Inhibitors of Topoisomerase I, often referred to as "poisons," stabilize the covalent complex between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis.[10]
Experimental Workflow: Topoisomerase I DNA Relaxation Assay
Caption: Topoisomerase I Assay Workflow.
Multi-Kinase Inhibition
Derivatives of the 2-phenyl-1H-benzo[d]imidazole scaffold have also been identified as potent multi-kinase inhibitors, targeting key players in cancer cell signaling pathways such as EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal Growth Factor Receptor 2), CDK2 (Cyclin-Dependent Kinase 2), and mTOR (mammalian Target of Rapamycin).[11][12] By inhibiting these kinases, the compounds can disrupt crucial cellular processes like proliferation, survival, and angiogenesis, which are often dysregulated in cancer.
Induction of Cell Cycle Arrest and Apoptosis
A common downstream effect of the aforementioned mechanisms is the induction of cell cycle arrest and apoptosis. By causing significant DNA damage or inhibiting critical signaling pathways, these benzimidazole derivatives can activate cell cycle checkpoints. For instance, some derivatives have been shown to induce arrest in the S phase or G2/M phase of the cell cycle.[1][13][14] If the cellular damage is irreparable, the cells are driven into apoptosis, or programmed cell death. This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[11][12]
Logical Relationship: From Molecular Targeting to Cell Death
Caption: Apoptosis Induction Pathway.
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro activities of various derivatives of 2-phenyl-1H-benzo[d]imidazole.
Table 1: Anticancer Activity (IC50/GI50 Values)
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [1][13] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-neoplastic) | 22.2 | [1][13] |
| Derivative 11a | Various | 0.16 - 3.6 | [6][7][8][9] |
| Derivative 12a | Various | 0.16 - 3.6 | [6][7][8][9] |
| Derivative 12b | Various | 0.16 - 3.6 | [6][7][8][9] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide (6c) | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [11] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [11] |
Table 2: Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2-(3-Nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 3) | PARP | 0.05 | [1][13] |
| Derivative 12b | Human Topoisomerase I | 16 | [6][7][8][9] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide (6h) | EGFR | 0.0732 | [11] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide (6h) | HER2 | 0.0232 | [11] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-fluorobenzylidene)benzohydrazide (6h) | CDK2 | 0.284 | [11] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | mTOR | Potent Inhibition | [11][12] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][13][15][16][17]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15][17]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[1][16]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: MTT Assay
Caption: MTT Assay Workflow.
PARP Inhibition Assay
Several commercial kits are available to measure PARP inhibition activity. A common method is a colorimetric assay.
Principle: The assay measures the amount of biotinylated poly(ADP-ribose) synthesized by PARP in the presence of the inhibitor. The synthesized polymer is detected using a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the color is inversely proportional to the PARP inhibition activity of the compound.
General Protocol:
-
A 96-well plate is coated with histones (a PARP substrate).
-
PARP enzyme, the benzimidazole derivative (inhibitor), and a biotinylated NAD+ solution are added to the wells.
-
The plate is incubated to allow the PARP-catalyzed reaction to occur.
-
The wells are washed, and a streptavidin-HRP conjugate is added, which binds to the biotinylated poly(ADP-ribose).
-
After another wash step, a colorimetric HRP substrate is added.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The IC50 value is then calculated.
Human Topoisomerase I Relaxation Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[10]
Protocol:
-
Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence and absence of the test compound.
-
The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.
-
In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA, resulting in a slower migrating band on the gel.
-
An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled, faster-migrating form.
Conclusion
The this compound core structure is a versatile scaffold that has given rise to a multitude of derivatives with potent and diverse biological activities, particularly in the realm of oncology. The primary mechanisms of action for the anticancer effects of these compounds involve the inhibition of crucial enzymes like PARP and topoisomerase I, the modulation of key signaling kinases, and the subsequent induction of cell cycle arrest and apoptosis. The data presented in this guide highlight the polypharmacological nature of this class of compounds, suggesting their potential for development as multi-targeted anticancer agents. Further research into the structure-activity relationships and optimization of these derivatives will be crucial for translating their promising in vitro activities into clinically effective therapies.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. atcc.org [atcc.org]
6-Nitro-2-phenyl-1H-benzo[d]imidazole: A Technical Overview of its Potential as a Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole as a prospective topoisomerase I inhibitor for anticancer drug development. While direct inhibitory activity against topoisomerase I has not been extensively reported for this specific molecule, its structural similarity to other known benzimidazole-based topoisomerase I inhibitors suggests significant potential. This document outlines the known synthesis, summarizes the biological activities of closely related analogs, and presents detailed experimental protocols and conceptual frameworks for evaluating its efficacy as a topoisomerase I-targeting agent. The information herein is intended to serve as a foundational resource for researchers initiating projects on this promising compound.
Introduction
Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and recombination by introducing transient single-strand breaks.[1] The inhibition of this enzyme leads to the accumulation of cleavage complexes, which can be converted into permanent DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[2] Consequently, topoisomerase I has emerged as a key target for the development of anticancer therapeutics.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[3] Several benzimidazole-containing compounds have been identified as potent topoisomerase I inhibitors.[4][5] this compound, a member of this chemical class, presents an intriguing candidate for investigation as a topoisomerase I inhibitor due to its specific structural features, which may enhance its interaction with the DNA-enzyme complex. This guide explores the existing, albeit limited, data on this compound and provides a roadmap for its systematic evaluation.
Synthesis and Characterization
Table 1: Physicochemical Properties and Identification
| Property | Value | Reference |
| Compound Name | This compound | [6] |
| Molecular Formula | C₁₃H₉N₃O₂ | [6] |
| Appearance | Light yellow solid | [6] |
| ¹H-NMR (400 MHz, DMSO-d₆) δ | 13.60 (s, 1H), 8.50 (s, 1H), 8.21 (d, J = 6.3 Hz, 2H), 8.13 (d, J = 8.3 Hz, 1H), 7.75 (s, 1H), 7.59 (d, J = 7.1 Hz, 3H) | [6] |
A generalized synthetic scheme for related 2-aryl-benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine with a benzaldehyde derivative.[7]
Potential as a Topoisomerase I Inhibitor: An Evidence-Based Postulation
While direct experimental data on the topoisomerase I inhibitory activity of this compound is not yet available, the potential for such activity is inferred from studies on structurally related compounds. Research on other novel 1H-benzo[d]imidazole derivatives has demonstrated their efficacy in inhibiting human topoisomerase I and exhibiting significant anticancer activity.
Table 2: Topoisomerase I Inhibitory and Cytotoxic Activity of Related Benzimidazole Derivatives
| Compound | Target | IC₅₀ (µM) | Cell Line | GI₅₀ (µM) | Reference |
| 12b | Human Topoisomerase I | 16 | - | - | |
| 11a | - | - | Multiple | 0.16 - 3.6 | |
| 12a | - | - | Multiple | 0.16 - 3.6 | |
| 12b | - | - | Multiple | 0.16 - 3.6 | |
| 4b | Human Topoisomerase I | Not specified, but active | A549 | 7.34 | [5] |
| 4h | Human Topoisomerase I | Not specified, but active | A549 | 4.56 | [5] |
The data presented in Table 2 for compounds 11a, 12a, 12b, 4b, and 4h, which are all benzimidazole derivatives, strongly support the hypothesis that the benzimidazole scaffold is a viable pharmacophore for topoisomerase I inhibition. The nitro substitution at the 6-position of the benzimidazole ring in the title compound is an electron-withdrawing group, which could influence its electronic properties and potential interactions with the topoisomerase I-DNA complex.
Proposed Experimental Protocols for Evaluation
To systematically evaluate this compound as a topoisomerase I inhibitor, a series of established in vitro assays are recommended.
Topoisomerase I DNA Relaxation Assay
This assay is the gold standard for identifying topoisomerase I inhibitors.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (solvent only).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of topoisomerase I activity will be observed as the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. The IC₅₀ value can be determined by quantifying the band intensities.
Cytotoxicity Assays (e.g., MTT Assay)
To assess the anticancer potential of the compound, its cytotoxicity against a panel of human cancer cell lines should be evaluated.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the conceptual framework for the investigation of this compound.
Caption: Proposed mechanism of action for this compound as a topoisomerase I inhibitor.
Caption: A structured workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule in the landscape of anticancer drug discovery. Its structural analogy to known topoisomerase I inhibitors provides a strong rationale for its investigation. The experimental protocols and conceptual frameworks detailed in this guide offer a clear path for future research. The primary objective should be to perform direct topoisomerase I inhibition assays to confirm its activity and determine its potency. Subsequent studies should focus on its cytotoxic effects against a broad panel of cancer cell lines, elucidation of its detailed mechanism of action, and structure-activity relationship (SAR) studies to optimize its efficacy and drug-like properties. Such a systematic approach will be pivotal in determining the therapeutic potential of this compound as a novel topoisomerase I-targeting anticancer agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry. Benzimidazole derivatives are known for a wide range of biological activities, and the introduction of a nitro group can significantly modulate their pharmacological properties. The methods described herein are selected for their efficiency, operational simplicity, and applicability in a research and drug development setting.
Introduction
The one-pot condensation of o-phenylenediamines with aldehydes is a cornerstone for the synthesis of 2-substituted benzimidazoles.[1][2][3] This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. For the synthesis of this compound, the reaction involves the condensation of 4-nitro-o-phenylenediamine with benzaldehyde. Various catalytic systems have been developed to facilitate this transformation under mild conditions, leading to high yields of the desired product. These methodologies are crucial for the efficient generation of compound libraries for screening and lead optimization in drug discovery programs. For instance, this compound has exhibited excellent anti-tubercular activity.[4]
Reaction Principle
The fundamental reaction for the one-pot synthesis of this compound is the condensation and subsequent oxidative cyclization of 4-nitro-o-phenylenediamine with benzaldehyde. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to form the stable aromatic benzimidazole ring. The choice of catalyst and reaction conditions plays a critical role in promoting the efficient formation of the final product.
Experimental Protocols
Several effective protocols for the one-pot synthesis of this compound are available. Below are detailed methodologies for three distinct and efficient catalytic systems.
Protocol 1: Lanthanum Chloride Catalyzed Synthesis at Room Temperature
This method utilizes lanthanum chloride as a mild and efficient Lewis acid catalyst for the synthesis of benzimidazoles at ambient temperature.[1]
Materials:
-
4-nitro-o-phenylenediamine
-
Benzaldehyde
-
Lanthanum chloride (LaCl₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 4-nitro-o-phenylenediamine (1.0 mmol) and benzaldehyde (1.2 mmol).
-
Add lanthanum chloride (10 mol%) to the mixture.
-
Add acetonitrile (5 ml) as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
Protocol 2: Zinc Ferrite Nanoparticle Catalyzed Synthesis under Ultrasonic Irradiation
This protocol employs a recyclable zinc ferrite (ZnFe₂O₄) nano-catalyst and ultrasonic irradiation to achieve a rapid and efficient synthesis.[4]
Materials:
-
4-nitro-o-phenylenediamine
-
Benzaldehyde
-
ZnFe₂O₄ nanoparticles
-
Ethanol
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a suitable vessel, mix 4-nitro-o-phenylenediamine (0.1 mol), benzaldehyde (0.1 mol), and ZnFe₂O₄ nano-catalyst (10 mol%) in ethanol (3 mL).
-
Place the reaction mixture in an ultrasonic bath and irradiate for 22 to 28 minutes.
-
Monitor the reaction progress using TLC with a mobile phase of ethyl acetate:n-hexane (7:3).
-
After completion, add 10 mL of ethanol to the reaction mixture and stir for 5 minutes.
-
Filter the solution to recover the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting product by column chromatography using n-hexane:ethyl acetate (1:1) as the eluent.
Protocol 3: Sodium Metabisulfite Mediated Synthesis
This method utilizes sodium metabisulfite as an oxidizing agent in a one-pot reaction to synthesize 5-nitro benzimidazole derivatives, a procedure adaptable for the 6-nitro isomer.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Benzaldehyde
-
Dimethoxyethane
-
Sodium metabisulfite (Na₂S₂O₅)
Procedure:
-
Dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) and benzaldehyde (1 equivalent) in dimethoxyethane.
-
Stir the mixture at 0°C in an ice bath for 2 hours.
-
Reflux the mixture for 1 hour to form the Schiff base intermediate.
-
Add additional dimethoxyethane and sodium metabisulfite (1.01 equivalents).
-
Stir the mixture under reflux for 48 hours.
-
Monitor the reaction completion by TLC using a chloroform:methanol (9:1) solvent system.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Recrystallize or purify by column chromatography as needed.
Data Presentation
The following table summarizes the quantitative data from various one-pot synthesis methods for benzimidazoles, providing a comparative overview of their efficiencies.
| Catalyst/Method | Reactants | Solvent | Conditions | Time | Yield (%) | Reference |
| Lanthanum Chloride | o-phenylenediamine, Aldehydes | Acetonitrile | Room Temperature | 2-4 h | 85-95 | [1] |
| ZnFe₂O₄ Nanoparticles | o-phenylenediamine, Aromatic Aldehydes | Ethanol | Ultrasonic Irradiation | 22-28 min | 88-92 | [4] |
| Sodium Hypophosphite | o-phenylenediamines, Aldehydes | Ethanol | Microwave Irradiation | 2-5 min | 70-80 | [5] |
| Alum | o-phenylenediamine, Aldehydes/Ketones | Ethanol | Reflux | 3-6 h | 30-95 | [2] |
| Au/TiO₂ | o-phenylenediamine, Aldehydes | CHCl₃:MeOH (3:1) | Room Temperature | 2 h | 80-98 | [3] |
| Rose Bengal (Photocatalyst) | o-phenylenediamines, Aldehydes | Acetonitrile | 11W LED bulb | 1-3 h | Good-Excellent | [6] |
| Solvent-Free | o-phenylenediamine, Aldehydes | None | 140°C | 1-2 h | 55-92 | [7] |
Visualizations
Logical Relationship of the Synthesis
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: General workflow for one-pot benzimidazole synthesis.
References
- 1. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols: Synthesis of Benzimidazoles via Condensation of o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzimidazoles through the condensation reaction of o-phenylenediamine with various electrophiles, primarily carboxylic acids and aldehydes. Benzimidazoles are a critical heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3]
Introduction
The benzimidazole core is a privileged scaffold in drug discovery, forming the structural basis for numerous therapeutic agents. The synthesis of this moiety is of significant interest, and the condensation of o-phenylenediamine with one-carbon electrophiles is a fundamental and versatile approach.[4] This reaction can be carried out with various reagents, including carboxylic acids (Phillips-Ladenburg reaction) and aldehydes (Weidenhagen reaction), often facilitated by acidic catalysts or oxidizing agents.[4] Modern synthetic methods, such as microwave-assisted and ultrasound-assisted techniques, have been developed to enhance reaction efficiency, shorten reaction times, and improve yields.[4]
Reaction Mechanism
The formation of benzimidazole from o-phenylenediamine and an aldehyde proceeds through the initial formation of a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. The reaction with a carboxylic acid involves the formation of a mono-acyl intermediate which then undergoes cyclization with the elimination of water.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for the condensation of o-phenylenediamine with aldehydes and carboxylic acids, providing a comparative overview of different catalysts, conditions, and their impact on reaction yields and times.
Table 1: Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine and Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Aromatic Aldehydes | Au/TiO2 | CHCl3:MeOH (3:1) | 25 | 2 | High | [6] |
| Various Aromatic Aldehydes | p-TsOH | DMF | 80 | 2-3 | High | [7][8] |
| 4-Chlorobenzaldehyde | tert-Butyl nitrite | Tetrahydrofuran | 25 | 0.5 | 80 | [9] |
| Various Aromatic Aldehydes | In(OTf)3 | Solvent-free | Room Temp | - | Excellent | [1] |
| Various Aromatic Aldehydes | Na3AlF6 | - | 50 | - | Good to High | [1] |
| Various Aldehydes | H2O2/HCl | Acetonitrile | Room Temp | Short | Excellent | [10] |
| Benzaldehyde | NH4Cl | CHCl3 | - | - | 40 | [3] |
| 4-Methylbenzaldehyde | None | Various | - | - | Variable | [6] |
Table 2: Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine and Carboxylic Acids
| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Aromatic Acids | NH4Cl | EtOH | 80-90 | - | 72-90 | [9] |
| Various Carboxylic Acids | p-TsOH | Toluene | Reflux | 2-3 | High | [7][8] |
| Formic Acid (90%) | None | - | 100 | 2 | 98.64 | [11] |
| 4-Aminobenzoic Acid | Polyphosphoric acid | Dimethylbenzene | Reflux | 6 | 51 | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the application notes.
Protocol 1: Synthesis of 2-Substituted Benzimidazoles using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst with Aldehydes [7][8]
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Substituted aldehyde (0.01 mol)
-
p-Toluenesulfonic acid (p-TsOH) (20 ml)
-
Dimethylformamide (DMF) (3 ml)
-
Sodium carbonate (Na2CO3) (0.01 mol)
-
Distilled water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.01 mol), the desired aldehyde (0.01 mol), and DMF (3 ml).
-
Add p-TsOH (20 ml) to the mixture.
-
Heat the reaction mixture at 80°C with constant stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
In a separate beaker, prepare a solution of Na2CO3 (0.01 mol) in water (20 ml).
-
Add the reaction mixture dropwise to the sodium carbonate solution with stirring.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent to yield the pure 2-substituted benzimidazole.
Protocol 2: Synthesis of 2-Substituted Benzimidazoles using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst with Carboxylic Acids [7][8]
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Substituted carboxylic acid (0.01 mol)
-
p-Toluenesulfonic acid (p-TsOH) (20 ml)
-
Toluene (10 ml)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix o-phenylenediamine (0.01 mol), the carboxylic acid (0.01 mol), and toluene (10 ml).
-
Add p-TsOH (20 ml) to the mixture.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitate and dry to obtain the 2-substituted benzimidazole.
Protocol 3: Synthesis of Benzimidazole using Formic Acid [1][11]
Materials:
-
o-Phenylenediamine (1 g)
-
90% Formic acid (3.48 ml)
-
10% Sodium hydroxide solution
Procedure:
-
Place o-phenylenediamine (1 g) in a round-bottom flask.
-
Add 90% formic acid (3.48 ml) to the flask.
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
Cool the reaction mixture.
-
Slowly add 10% sodium hydroxide solution with constant rotation of the flask until the mixture is alkaline.
-
Filter the precipitated crude benzimidazole.
-
Wash the precipitate with cold water.
-
Dry the product at 100°C. The expected melting point of pure benzimidazole is 171-172°C.[1]
Experimental Workflow
The general workflow for the synthesis and purification of benzimidazoles is outlined below.
References
- 1. ijariie.com [ijariie.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. [PDF] Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.
Introduction
Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The this compound scaffold is of particular interest for drug discovery. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the synthesis of these valuable compounds. The protocols outlined below are based on the condensation of 4-nitro-o-phenylenediamine with various aromatic precursors under microwave irradiation.
General Reaction Scheme
The synthesis of this compound derivatives via microwave irradiation typically follows the condensation reaction between 4-nitro-o-phenylenediamine and a substituted benzoic acid or aldehyde. The nitro group can be at position 5 or 6 due to tautomerism, and for simplicity, the product is referred to as this compound.
Experimental Protocols
Protocol 1: Synthesis from 4-nitro-o-phenylenediamine and Substituted Phenoxyacetic Acids
This protocol is adapted from a one-pot synthesis method and is suitable for generating a library of 2-aryl-substituted 5-nitro-1H-benzimidazoles.[1]
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted phenoxyacetic acids (e.g., p-tolyloxyacetic acid, 2-nitrophenoxyacetic acid)
-
Hydrochloric acid (6N HCl)
-
Aqueous ammonia
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (0.01 mol) and the desired substituted phenoxyacetic acid (0.01 mol).
-
Add 15 mL of 6N HCl to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 400W for a period of 2.5 to 3.5 minutes.[1]
-
After irradiation, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water and stir for several minutes.
-
Neutralize the mixture with aqueous ammonia.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified 5-nitro-2-aryl substituted-1H-benzimidazole derivative.[1]
Protocol 2: Synthesis from 4-nitro-o-phenylenediamine and Iminoester Hydrochlorides
This protocol provides an alternative route for the synthesis of 5(6)-nitro-1H-benzimidazoles.[2]
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted iminoester hydrochlorides (e.g., ethyl benzimidate hydrochloride)
-
Methanol
-
Microwave reactor
Procedure:
-
In a closed microwave reaction vessel, dissolve 4-nitro-o-phenylenediamine (0.01 mol) and the corresponding iminoester hydrochloride (0.013 mol) in 10 mL of methanol.[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C for 10 minutes with a maximum power of 300 Watts.[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a beaker.
-
Precipitate the product by adding water.
-
Collect the solid product by filtration, dry it, and recrystallize from an ethanol-water mixture.[2]
Data Presentation
The following tables summarize the quantitative data obtained from the microwave-assisted synthesis of this compound derivatives, highlighting the efficiency of this method compared to conventional heating.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 5-Nitro-2-aryl substituted-1H-benzimidazoles. [1]
| Compound | R-group of Phenoxyacetic Acid | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) | Melting Point (°C) |
| 1a | H | 3.0 | 85 | 3.5 | 65 | 180-182 |
| 1b | 2-Cl | 3.5 | 82 | 4.0 | 62 | 195-197 |
| 1c | 4-Cl | 3.0 | 90 | 3.0 | 72 | 210-212 |
| 1d | 4-CH₃ | 2.5 | 92 | 3.0 | 75 | 185-187 |
| 1e | 2,4-di-Cl | 3.5 | 84 | 4.0 | 64 | 220-222 |
| 1f | 2-CH₃ | 2.5 | 88 | 3.0 | 68 | 175-177 |
| 1g | 2-NO₂ | 3.5 | 86 | 4.0 | 66 | 230-232 |
Table 2: Synthesis of 5(6)-Nitro-1H-benzimidazoles via Microwave Irradiation. [2]
| Compound | R-group of Iminoester | Microwave Time (min) | Microwave Yield (%) | Conventional Time (h) | Conventional Yield (%) | Melting Point (°C) |
| 2a | 2-Methylbenzyl | 10 | - | 6 | - | 168-170 |
| 2b | 4-Methylbenzyl | 10 | - | 6 | - | 194-196 |
| 2c | Phenyl | 10 | - | 6 | - | 204-206 |
| 2d | 4-Chlorobenzyl | 10 | - | 6 | - | 180-182 |
Note: Specific yield data for microwave synthesis was not provided in a comparable format in the source, but the method was established as efficient.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and high-yielding pathway for the production of this compound derivatives. The protocols and data presented herein offer a solid foundation for researchers in medicinal chemistry and drug development to accelerate their discovery efforts. The significant reduction in reaction times and the high yields obtained make this an attractive method for the synthesis of compound libraries for biological screening.
References
Synthesis of 2-Aryl-Substituted Benzimidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of 2-aryl-substituted benzimidazoles, a core scaffold in many pharmacologically active compounds. The methodologies presented range from classical condensation reactions to modern, greener approaches utilizing novel catalysts and reaction conditions.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The 2-aryl-substituted benzimidazoles, in particular, are key pharmacophores in numerous approved drugs and clinical candidates. Consequently, the development of efficient, scalable, and environmentally benign synthetic routes to these molecules is of paramount importance in medicinal chemistry and drug development.
This application note details several robust protocols for the synthesis of 2-aryl-substituted benzimidazoles, primarily focusing on the condensation reaction between o-phenylenediamines and aromatic aldehydes or carboxylic acids. The presented methods include the traditional Phillips-Ladenburg condensation, modern catalytic approaches, and green chemistry innovations designed to improve yields, reduce reaction times, and minimize environmental impact.
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various synthetic protocols for 2-aryl-substituted benzimidazoles, allowing for easy comparison of their efficiencies and reaction conditions.
| Protocol Highlights | Reactants | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| Silica Supported Periodic Acid | o-phenylenediamine, m-nitrobenzaldehyde | H₅IO₆-SiO₂ | Acetonitrile | Reflux | 1.5 h | 94 | [1] |
| Gold Nanoparticles | o-phenylenediamine, 4-methylbenzaldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2-81 h | 51-99 | [2][3] |
| Zinc Oxide Nanoparticles | o-phenylenediamine, benzaldehyde | ZnO NPs | Ethanol | Room Temp. | 4-15 min | 92-99 | [4] |
| Microwave-Assisted (Solvent-Free) | o-phenylenediamine, aromatic carboxylic acid | Ethyl Acetate | Water (minimal) | MW (765W) | 2-5 min | High | [5] |
| Waste Curd Water (Microwave) | o-phenylenediamine, benzaldehyde | Waste Curd Water | Waste Curd Water | MW | 5-10 min | High | [6] |
| Phillips-Ladenburg Condensation | o-phenylenediamine, benzoic acid | 4N HCl | - | 180 (sealed tube) | - | Good | [7] |
| p-Toluenesulfonic Acid Catalyzed | o-phenylenediamine, aldehyde | p-TsOH | DMF | 80 | 2-3 h | High | [8] |
Experimental Protocols
Protocol 1: Synthesis using Silica Supported Periodic Acid Catalyst
This method offers an efficient and mild reaction condition with a simple workup procedure.[1]
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Silica supported periodic acid (H₅IO₆-SiO₂)
-
Acetonitrile (ACN)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), substituted aromatic aldehyde (1 mmol), and silica supported periodic acid (0.20 mmol) in acetonitrile (10 mL) is stirred at reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated sodium bicarbonate solution.
-
The crude product is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting solid is purified by recrystallization from a suitable solvent to afford the pure 2-aryl-substituted benzimidazole.
Protocol 2: Green Synthesis in Water using Microwave Irradiation
This protocol highlights an environmentally friendly approach using waste curd water as a catalytic solvent under microwave irradiation.[6]
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Waste curd water
-
Ethanol
Procedure:
-
In a microwave-safe vessel, a mixture of o-phenylenediamine (1 mmol) and the corresponding aldehyde (1 mmol) is prepared in waste curd water (5 mL).
-
The reaction vessel is sealed and subjected to microwave irradiation at a specified power and temperature for 5-10 minutes.
-
After the reaction is complete (monitored by TLC), the mixture is allowed to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with cold water and then purified by recrystallization from ethanol to yield the pure 2-aryl-substituted benzimidazole.
Protocol 3: Phillips-Ladenburg Condensation with Aromatic Carboxylic Acids
This is a classical method for synthesizing 2-aryl-substituted benzimidazoles.[7][9]
Materials:
-
o-phenylenediamine
-
Aromatic carboxylic acid (e.g., benzoic acid)
-
4N Hydrochloric acid (HCl)
-
Sodium hydroxide solution (10%)
-
Ethanol
Procedure:
-
A mixture of o-phenylenediamine (0.01 mol) and the aromatic carboxylic acid (0.01 mol) is heated in the presence of a mineral acid like 4N HCl. For aromatic acids, the reaction may require heating in a sealed tube at temperatures around 180°C.[7]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is carefully made alkaline to litmus paper by the slow addition of 10% sodium hydroxide solution.
-
The precipitated product is filtered and washed thoroughly with cold water.
-
The crude product is then recrystallized from absolute ethanol to obtain the purified 2-aryl-substituted benzimidazole.
Visualized Workflows
Caption: Workflow for Synthesis using a Silica Supported Periodic Acid Catalyst.
Caption: Green Synthesis Workflow using Microwave Irradiation in Waste Curd Water.
Caption: Protocol Flow for the Phillips-Ladenburg Condensation.
References
- 1. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sciforum.net [sciforum.net]
- 6. tandfonline.com [tandfonline.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
Application Notes: Sodium Metabisulfite as an Oxidizing Agent in Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties. The synthesis of 2-substituted benzimidazoles is a cornerstone of many drug discovery programs. A common and efficient method for their preparation involves the condensation of an o-phenylenediamine with an aldehyde. This reaction requires an oxidative cyclization step to form the aromatic benzimidazole ring. While various oxidizing agents can be employed, sodium metabisulfite (Na₂S₂O₅) has emerged as an inexpensive, environmentally friendly, and effective option for this transformation.[1][2] This document provides detailed application notes and protocols for the use of sodium metabisulfite as an oxidizing agent in benzimidazole synthesis.
Mechanism of Action
The precise mechanism of oxidation by sodium metabisulfite in this context is not extensively detailed in the literature, however, a plausible reaction pathway is proposed. The synthesis of benzimidazoles from o-phenylenediamines and aldehydes is understood to proceed via a two-step process:
-
Condensation: The o-phenylenediamine first condenses with the aldehyde to form a Schiff base, which then undergoes intramolecular cyclization to yield a 1,2-disubstituted-2,3-dihydro-1H-benzimidazole intermediate.
-
Oxidation: This dihydrobenzimidazole intermediate is then oxidized to the corresponding benzimidazole.
In this second step, sodium metabisulfite acts as the oxidizing agent, facilitating the aromatization of the imidazole ring. While more commonly known as a reducing agent, under specific reaction conditions, it can facilitate oxidation. The exact nature of the active oxidizing species derived from sodium metabisulfite in these reactions is a subject of ongoing investigation.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for benzimidazole synthesis.
Experimental Data Summary
The following table summarizes quantitative data from various studies on the synthesis of benzimidazoles using sodium metabisulfite as an oxidizing agent.
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-phenylenediamines, Benzaldehydes | Ethanol:Water (9:1 v/v) | Room Temperature | 2 | High | [3] |
| N-benzyl o-phenylenediamine, Benzylamine | Solvent-free | 140 | 1.5 | Not specified | [1] |
| o-phenylenediamine, Aldehydes | Ethanol | 0 to Room Temperature | Not specified | 60-92 | [4] |
| 3-amino-4-(N-substituted-amino) benzonitriles, Arylaldehyde adducts | DMF | 120 | 3-4 | 41-62 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Substituted-phenyl)benzimidazole Derivatives in Ethanol/Water
This protocol is adapted from a study reporting a facile and efficient method for synthesizing a series of benzimidazoles under mild conditions.[3]
Materials:
-
o-phenylenediamines (2 mmol)
-
Substituted benzaldehydes (2 mmol)
-
Sodium metabisulfite (4 mmol)
-
Ethanol and Water (9:1 v/v)
-
n-Hexane
Procedure:
-
To a suitable reaction vessel, add o-phenylenediamines (2 mmol), the desired benzaldehyde (2 mmol), and sodium metabisulfite (4 mmol).
-
Add 20 mL of a 9:1 (v/v) solution of ethanol and water.
-
Stir the reaction mixture constantly at room temperature for 2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate under vacuum to obtain the crude product.
-
Wash the solid residue with water and then with n-hexane.
-
Dry the purified product at 80°C under reduced pressure.
Protocol 2: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol is based on a method for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions.[1]
Materials:
-
N-substituted o-phenylenediamines (0.1 mmol)
-
Substituted benzylamines (0.3 mmol)
-
Sodium metabisulfite (38 mg, 0.2 mmol)
-
Ethyl acetate
-
Water
Procedure:
-
In a 10 mL sealed tube, combine the N-substituted o-phenylenediamine (0.1 mmol), sodium metabisulfite (38 mg, 0.2 mmol), and the substituted benzylamine (0.3 mmol).
-
Stir the mixture at 140°C for 1.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 2 mL of water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 3 mL).
-
Combine the organic layers and process for product isolation (e.g., drying over anhydrous sulfate and solvent evaporation).
Protocol 3: Synthesis of N-substituted Benzimidazoles using Sodium Metabisulfite Adsorbed on Silica Gel
This method provides an economical and efficient route to N-substituted benzimidazoles at ambient temperature.[4][6]
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Benzaldehyde (1.05 mmol)
-
Sodium metabisulfite adsorbed on silica gel (0.50 g, 33% w/w)
-
Ethanol
Procedure:
-
Prepare the sodium metabisulfite on silica gel reagent by dissolving 5.0 g of sodium metabisulfite in 25 mL of water and adding 10 g of silica gel, followed by drying.[4]
-
In a flask, dissolve o-phenylenediamine (1.0 mmol) in 10 mL of ethanol and cool to 0°C.
-
To the stirred solution, add the benzaldehyde (1.05 mmol) followed by the sodium metabisulfite adsorbed on silica gel (0.50 g).
-
Allow the reaction to proceed, monitoring by TLC. Many reactions are completed at ambient temperature.
-
Upon completion, remove the solvent by rotary evaporation.
-
The crude reaction mass can be directly purified by column chromatography.
General Experimental Workflow
Caption: General experimental workflow for benzimidazole synthesis.
Advantages of Using Sodium Metabisulfite
The use of sodium metabisulfite as an oxidizing agent in benzimidazole synthesis offers several advantages:
-
Cost-Effectiveness: Sodium metabisulfite is an inexpensive and readily available reagent.[3]
-
Environmental Friendliness: It is considered an environmentally benign oxidizing agent.[1]
-
Mild Reaction Conditions: In some protocols, the reaction can be carried out at room temperature, avoiding the need for high-energy inputs.[3]
-
High Yields and Purity: The methods often result in high yields of the desired benzimidazole products with easy purification.[3]
-
Versatility: It has been successfully employed for the synthesis of a diverse range of 2-substituted and 1,2-disubstituted benzimidazoles.
Conclusion
Sodium metabisulfite is a valuable and practical reagent for the oxidative synthesis of benzimidazoles. Its low cost, favorable environmental profile, and effectiveness make it an attractive choice for researchers in academia and the pharmaceutical industry. The protocols outlined in this document provide a solid foundation for the application of this methodology in the synthesis of diverse benzimidazole libraries for drug discovery and development.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents [jstage.jst.go.jp]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of 6-Nitro-2-phenyl-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Nitro-2-phenyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The nitro group and phenyl substituent on the benzimidazole core can significantly influence its biological activity.[2][3] Assessing the cytotoxicity and effect on cell viability of this compound is a critical first step in evaluating its therapeutic potential.
These application notes provide detailed protocols for three common colorimetric cell viability assays—MTT, XTT, and Neutral Red Uptake—that can be used to evaluate the effects of this compound on cultured cell lines.
Principle of Cell Viability Assays
Cell viability assays are essential tools for assessing the effects of chemical compounds on cellular health. The assays described here measure different aspects of cellular function as indicators of viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4][5] The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[4][5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also relies on the reduction of a tetrazolium salt by metabolically active cells.[4][6] However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[4][6]
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[7][8][9][10] The amount of dye taken up is proportional to the number of viable cells.[7][9][10]
Data Presentation
The following tables provide a template for presenting quantitative data obtained from cell viability assays with this compound.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast) | 48 | Hypothetical Value |
| HCT-116 (Colon) | 48 | Hypothetical Value |
| A549 (Lung) | 48 | Hypothetical Value |
| HeLa (Cervical) | 48 | Hypothetical Value |
Table 2: Cell Viability as a Percentage of Control after Treatment with this compound (XTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) - 24h | % Viability (Mean ± SD) - 48h | % Viability (Mean ± SD) - 72h |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 10 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 100 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Table 3: Absorbance Values from Neutral Red Uptake Assay
| Treatment | Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | % Viability |
| Vehicle Control | 0 | Hypothetical Value | 100 |
| This compound | 1 | Hypothetical Value | Hypothetical Value |
| 10 | Hypothetical Value | Hypothetical Value | |
| 50 | Hypothetical Value | Hypothetical Value | |
| 100 | Hypothetical Value | Hypothetical Value | |
| Positive Control (e.g., Doxorubicin) | 10 | Hypothetical Value | Hypothetical Value |
Experimental Protocols
General Workflow for Cell Viability Assays
The following diagram illustrates the general workflow for the described cell viability assays.
Caption: General workflow for cell viability assays.
Protocol 1: MTT Assay
This protocol provides a general framework for the MTT assay.[1][4]
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[1]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[1]
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.[1]
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.[1]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
Protocol 2: XTT Assay
This protocol provides a general framework for the XTT assay.[4][6]
Materials:
-
This compound stock solution (in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Complete cell culture medium
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimized density (e.g., 2 x 10³ to 1 x 10⁵ cells/well in 100 µL of medium) and incubate for 24-48 hours.[4]
-
Treat cells with the desired concentrations of this compound.
-
Incubate for the intended exposure duration.
-
Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.[4]
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.[4][6]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. Incubation time may need optimization based on the cell type and density.[4]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.[4][6]
Protocol 3: Neutral Red Uptake Assay
This protocol is adapted from established Neutral Red Uptake assay procedures.[7][8][9]
Materials:
-
This compound stock solution (in DMSO)
-
Neutral red solution (e.g., 50 µg/mL in culture medium)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[7]
-
Complete cell culture medium
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed a 96-well plate with an adequate density of cells (typically 5 x 10³ to 5 x 10⁴ cells/well) in 200 µL of medium.[7]
-
Incubate overnight at 37°C with 5% CO₂.[7]
-
Expose cells to various concentrations of this compound for the desired time.
-
Discard the medium and wash the cells with DPBS.
-
Add 100 µL of neutral red solution to each well.[7]
-
Incubate for 2-3 hours at 37°C.
-
Remove the neutral red solution and wash the cells with DPBS.
-
Add 150 µL of destain solution to each well to extract the dye.[7]
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 540 nm.
Potential Signaling Pathways
Benzimidazole derivatives have been shown to exert their biological effects through various signaling pathways. While the specific pathways affected by this compound require experimental validation, the following diagrams illustrate potential mechanisms based on related compounds.
Caption: Potential inhibition of EGFR/HER2 signaling.
Certain benzimidazole derivatives can inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways.[11] Inhibition of these receptors can lead to the suppression of downstream pathways like PI3K/Akt and MEK/Erk, ultimately resulting in decreased cell proliferation and survival.[11]
Caption: Potential induction of apoptosis via ROS-JNK signaling.
Another potential mechanism involves the generation of reactive oxygen species (ROS), which can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[11] Activation of JNK can lead to an imbalance of pro- and anti-apoptotic proteins, ultimately triggering programmed cell death (apoptosis).[11]
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to assess the in vitro cell viability effects of this compound. The choice of assay may depend on the specific research question and the cell line being used. It is recommended to perform more than one type of viability assay to obtain a comprehensive understanding of the compound's cytotoxic and cytostatic effects. Further investigation into the specific molecular mechanisms and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. qualitybiological.com [qualitybiological.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: DNA Relaxation Assay using 6-Nitro-2-phenyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and recombination.[1][2] These enzymes modulate the topological state of DNA by catalyzing the transient breakage and rejoining of DNA strands.[2] Type I topoisomerases, the focus of this protocol, introduce single-strand breaks to relax supercoiled DNA.[1][2] The inhibition of these enzymes is a key mechanism for various anticancer agents.[2]
The DNA relaxation assay is a fundamental method to screen for and characterize potential topoisomerase inhibitors.[3] This assay typically utilizes supercoiled plasmid DNA as a substrate.[1][2][3] In the presence of topoisomerase I, the supercoiled DNA is relaxed. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis, as they exhibit different migration rates.[4][5][6]
This document provides a detailed protocol for performing a DNA relaxation assay to evaluate the inhibitory potential of 6-Nitro-2-phenyl-1H-benzo[d]imidazole, a compound belonging to the benzimidazole class, which has been investigated for topoisomerase inhibition.[7][8][9][10]
Principle of the Assay
The DNA relaxation assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA in an agarose gel.[4][5] Supercoiled DNA is more compact and migrates faster through the gel matrix compared to the relaxed, circular form. When Human Topoisomerase I (hTopo I) is incubated with supercoiled plasmid DNA, it relaxes the DNA. If an inhibitor, such as this compound, is present, it will prevent the enzymatic activity of hTopo I, and the DNA will remain supercoiled. By analyzing the ratio of supercoiled to relaxed DNA, the inhibitory activity of the compound can be quantified.
Experimental Protocol
Materials and Reagents
-
Human Topoisomerase I (hTopo I): 1-5 units/µL
-
Supercoiled Plasmid DNA (e.g., pBR322): 0.25 µg/µL
-
10X Topoisomerase I Assay Buffer: 200 mM Tris-HCl (pH 7.5), 2 M NaCl, 2.5 mM EDTA, 50% glycerol
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Positive Control (e.g., Camptothecin): Stock solution in DMSO (e.g., 1 mM)
-
Nuclease-free water
-
6X DNA Loading Dye: 0.25% bromophenol blue, 0.25% xylene cyanol FF, 30% glycerol in water
-
Agarose
-
1X TAE Buffer: 40 mM Tris, 20 mM acetic acid, 1 mM EDTA
-
Ethidium Bromide or other DNA stain
-
UV Transilluminator and Gel Documentation System
Procedure
-
Preparation of Reaction Mixtures:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture is as follows:
-
2 µL of 10X Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (0.25 µg)
-
Test compound (this compound) or control at desired concentrations (e.g., 1 µL of a serial dilution). For the no-drug control, add 1 µL of DMSO.
-
Nuclease-free water to a final volume of 19 µL.
-
-
Include the following controls:
-
DNA alone: No enzyme or compound.
-
DNA + hTopo I: No compound.
-
DNA + hTopo I + Positive Control (Camptothecin): To confirm assay validity.
-
-
-
Enzyme Addition and Incubation:
-
Add 1 µL of hTopo I (1-5 units) to each reaction tube, except for the "DNA alone" control.
-
Gently mix the contents of the tubes.
-
Incubate the reactions at 37°C for 30-60 minutes.[6]
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6X DNA Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Visualization and Data Analysis:
-
Visualize the DNA bands under UV light using a gel documentation system.[6]
-
The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of supercoiled DNA remaining for each compound concentration.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Intensity of Relaxed DNA in sample / Intensity of Relaxed DNA in control)] x 100
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Data Presentation
The quantitative data from the DNA relaxation assay can be summarized in the following table. The values presented are hypothetical and serve as an example of expected results.
| Compound | Concentration (µM) | % Supercoiled DNA Remaining | % Inhibition | IC50 (µM) |
| No Enzyme Control | - | 100 | N/A | N/A |
| Vehicle Control (DMSO) | - | 5 | 0 | N/A |
| This compound | 1 | 15 | 10.5 | |
| 5 | 30 | 26.3 | ||
| 10 | 55 | 52.6 | ~10 | |
| 50 | 85 | 84.2 | ||
| 100 | 95 | 94.7 | ||
| Camptothecin (Positive Control) | 0.1 | 20 | 15.8 | |
| 0.5 | 45 | 42.1 | ||
| 1 | 60 | 57.9 | ~0.8 | |
| 5 | 90 | 89.5 | ||
| 10 | 98 | 97.9 |
Visualization of Experimental Workflow
Caption: Workflow of the DNA relaxation assay.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Gel-Based Human Topoisomerase I DNA relaxation Assay [profoldin.com]
- 6. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by 6-Nitro-2-phenyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-2-phenyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class, a group of molecules known for their diverse pharmacological activities, including anticancer properties.[1][2][3][4] Many benzimidazole derivatives have been shown to exert their cytotoxic effects by inducing cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5] The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a key mechanism for many anticancer agents. This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining.
Flow cytometry is a powerful technique to analyze the DNA content of a cell population, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content: cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.
This document will guide researchers through the experimental workflow, from cell culture and treatment to data acquisition and analysis. It also includes a representative data table and diagrams of the experimental workflow and a potential signaling pathway involved in cell cycle arrest. While specific quantitative data for this compound is not yet publicly available, the provided data from a structurally related benzimidazole compound illustrates the expected experimental output.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry cell cycle analysis of a cancer cell line treated with a benzimidazole derivative, illustrating the potential effects of this compound.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 0 | 52.39 | 34.77 | 12.84 |
| Compound 6i | IC50 | 72.13 | 25.19 | 2.68 |
Data is illustrative and based on the effects of a similar benzimidazole compound (6i) on HepG2 cells as reported in a study on potential multi-kinase inhibitors.[5] The IC50 concentration would need to be determined for this compound in the specific cell line being tested.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose an appropriate cancer cell line for the study (e.g., HeLa, MCF-7, A549).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Once the cells have reached the desired confluency, replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is a general guideline and may need optimization for different cell types.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully remove the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add a complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Counting and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Take an aliquot for cell counting to ensure approximately 1 x 10^6 cells per sample.
-
Centrifuge the remaining cells again at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in the residual PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Use the appropriate laser and filters for PI (excitation ~488 nm, emission ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.
-
Analyze the DNA content of the single-cell population using a histogram of PI fluorescence intensity.
-
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: A potential signaling pathway for G2/M cell cycle arrest.
References
- 1. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: High-Throughput Screening of 6-Nitro-2-phenyl-1H-benzo[d]imidazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, including Vitamin B12.[1][2] Its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The 6-nitro-2-phenyl-1H-benzo[d]imidazole core combines the versatile benzimidazole nucleus with a nitro group, which can influence the molecule's electronic properties and biological activity, and a phenyl group at the 2-position, a common feature in many bioactive benzimidazoles.[4][5]
High-Throughput Screening (HTS) provides a robust methodology for rapidly evaluating large, diverse chemical libraries against biological targets, making it an essential tool in modern drug discovery.[6] These application notes provide a framework for conducting HTS campaigns on libraries derived from the this compound scaffold, summarizing potential applications, quantitative data from related compounds, and detailed experimental protocols.
Potential Therapeutic Applications
Libraries based on the this compound scaffold have potential applications across several therapeutic areas.
-
Anticancer Activity: Benzimidazole derivatives have shown significant potential as anticancer agents.[7] Specific mechanisms include the inhibition of key enzymes like human topoisomerase I, which is critical for DNA replication and repair.[8][9] Other derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest, typically in the G2/M phase.[5] Furthermore, these compounds can act as multi-kinase inhibitors, targeting signaling pathways involving VEGFR-2, EGFR, HER2, and CDK2, which are often dysregulated in cancer.[5][10] The presence of a nitro group has been noted in some cases to modulate this anticancer activity.[4][5]
-
Antimicrobial Activity: The benzimidazole core is present in numerous compounds with broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][11] Some derivatives exhibit their antimicrobial effects by inhibiting essential enzymes like dihydrofolate reductase (DHFR), a validated target in bacteria.[1]
-
Neurodegenerative Diseases: Certain 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as inhibitors of human 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathology of Alzheimer's disease.[12] Screening libraries of these compounds could yield novel candidates for neuroprotective therapies.
Data Presentation: Biological Activity of Representative Benzimidazole Derivatives
The following tables summarize quantitative data from published studies on benzimidazole derivatives, providing a reference for expected potency.
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound ID | Target Cell Line(s) | Reported Activity | Mechanism of Action |
|---|---|---|---|
| Nitro-substituted furane-benzimidazole (Compound 6) | A549, HCC827, NCI-H358 (Lung Cancer) | IC50: 0.85 - 7.02 µM[4] | Cytotoxicity, Anti-proliferative[4] |
| BBZ Derivative (Compound 12b) | NCI 60 Cell Line Panel | GI50: 0.16 - 3.6 µM[8][9] | Topoisomerase I Inhibition, G2/M Arrest[8][9] |
| Benzimidazole Sulfonamide (Compound 22) | A549, HeLa, HepG2, MCF-7 | IC50: 0.15 - 0.33 µM[5] | Tubulin Polymerization Inhibition[5] |
| Benzohydrazide Hybrid (Compound 6i) | HepG2, MCF-7 (Liver, Breast Cancer) | IC50: 7.82 - 9.15 µM[10] | Multi-kinase Inhibitor (EGFR, HER2, CDK2, mTOR)[10] |
Table 2: Enzyme Inhibition and Antimicrobial Activity
| Compound ID | Target | Reported Activity | Application |
|---|---|---|---|
| Benzimidazole Derivative (Compound 33) | 17β-HSD10 Enzyme | IC50: 1.65 µM[12] | Alzheimer's Disease[12] |
| Triazolobenzimidazole (Compound 6c) | Staphylococcus aureus | Good Antibacterial Activity[2] | Antibacterial[2] |
| Triazolobenzimidazole (Compound 6c) | Aspergillus niger | Significant Antifungal Activity[2] | Antifungal[2] |
Experimental Protocols & Workflows
Protocol 1: General High-Throughput Screening (HTS) for Kinase Inhibition
This protocol describes a generic, fluorescence- or luminescence-based biochemical assay to screen for inhibitors of a target kinase, a common approach for anticancer drug discovery.[13]
Materials:
-
Target Kinase (e.g., recombinant human EGFR, VEGFR-2)
-
Kinase Substrate (specific peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]
-
Test Compound Library (dissolved in 100% DMSO)
-
Positive Control (e.g., Staurosporine) and Negative Control (DMSO)[13]
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well or 1536-well microplates (low-volume, white)
-
Acoustic liquid handler and plate reader capable of luminescence detection
Workflow:
-
Compound Plating: Using an acoustic liquid handler, dispense a low volume (e.g., 20-50 nL) of each test compound, positive control, or negative control into the wells of the microplate.[13]
-
Enzyme/Substrate Addition: Add the target kinase and its specific substrate, diluted in assay buffer, to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the kinase.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well.[13]
-
Reaction Incubation: Incubate the reaction mixture for 60-120 minutes at room temperature or 30°C.
-
Signal Detection: Stop the reaction and quantify the kinase activity by adding the detection reagent, which measures the amount of ADP produced.[13]
-
Data Acquisition: After a final incubation period (as per the detection kit manufacturer's instructions), measure the luminescence signal using a compatible plate reader.[13]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (100% inhibition) and negative (0% inhibition) controls.
Protocol 2: Cell-Based Anticancer Cytotoxicity Assay
This protocol outlines a method to screen compound libraries for cytotoxic or anti-proliferative effects on cancer cell lines.
Materials:
-
Human Cancer Cell Lines (e.g., A549, MCF-7, HeLa)
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound Library (in DMSO)
-
Positive Control (e.g., Doxorubicin)
-
Cell Viability Reagent (e.g., CellTiter-Glo®, Promega; or MTS reagent)
-
384-well clear-bottom, white-walled plates
-
Multichannel pipette or automated liquid handler
-
Plate reader (luminescence or absorbance)
Workflow:
-
Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Addition: Treat the cells by adding nanoliter volumes of the test compounds from the library plates to achieve a final screening concentration (e.g., 10 µM). Include wells with positive and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent typically measures ATP content (as an indicator of metabolic activity) or cellular reductase activity.
-
Signal Reading: After a brief incubation, measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to controls. A decrease in signal relative to the DMSO control indicates cytotoxicity or anti-proliferative activity. Calculate the percent growth inhibition for each compound.
Protocol 3: Antimicrobial Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test Compound Library (in DMSO)
-
Positive Control (e.g., Ciprofloxacin, Gentamicin)
-
96- or 384-well sterile microplates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Plate reader (absorbance at 600 nm) or viability indicator (e.g., Resazurin)
Workflow:
-
Compound Preparation: Create serial dilutions of the hit compounds in the microplate wells using CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound, positive control, and negative (growth) control.
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours with shaking.
-
Growth Measurement: Determine bacterial growth by measuring the optical density (OD) at 600 nm. Alternatively, add a viability dye like Resazurin and measure fluorescence.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Hit Confirmation and Dose-Response Analysis
Compounds identified as "hits" in the primary screen must be validated.
Workflow:
-
Compound Re-synthesis/Re-sourcing: Obtain a fresh, pure sample of the hit compound to rule out artifacts from the library sample.
-
Dose-Response Curve Generation: Create a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution series).[13]
-
Assay Repetition: Repeat the primary assay using the dilution series for the hit compound, running each concentration in triplicate.
-
IC50/EC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration.[13] Fit the resulting data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
-
Orthogonal Assays: Test the compound in a different, secondary assay to confirm its activity and mechanism of action. For example, a kinase inhibitor hit from a biochemical assay should be tested in a cell-based assay that measures the phosphorylation of a downstream target.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antibacterial activity of some novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Nitro-2-phenyl-1H-benzo[d]imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-2-phenyl-1H-benzo[d]imidazole is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of the nitro group and the phenyl substituent on the benzimidazole core provides a versatile platform for the development of novel therapeutic agents. This document provides detailed application notes on the primary medicinal uses of this compound class, focusing on their anticancer and antimicrobial properties. Furthermore, it includes comprehensive, step-by-step protocols for the synthesis and biological evaluation of these derivatives, designed to be readily implemented in a laboratory setting.
Application Notes
The this compound scaffold has been primarily explored for its potent anticancer and promising antimicrobial activities. Additionally, emerging research has highlighted its potential in treating parasitic infections, demonstrating antiprotozoal and anthelmintic properties.
Anticancer Applications
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for some of these compounds has been elucidated, providing a rationale for their therapeutic potential.
Mechanism of Action: A key mechanism through which these compounds exert their anticancer effects is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] By inhibiting PARP, these benzimidazole derivatives can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly in the S phase, thereby halting the proliferation of cancer cells.[1][2]
Therapeutic Potential: The potent in vitro activity of certain derivatives, with IC50 values in the nanomolar range against cell lines like A549 (lung carcinoma), suggests their potential for development as standalone or adjuvant cancer therapies.[1][2] The selectivity of some compounds for cancer cells over non-neoplastic cells further enhances their therapeutic window.[1][2]
Antimicrobial Applications
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. The introduction of a nitro group at the 6-position, combined with a phenyl ring at the 2-position, has been shown to confer antibacterial and antifungal activities.
Spectrum of Activity: Derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. However, the effective concentrations are generally higher than those observed for their anticancer effects, with notable activity at concentrations of 250-500 µg/ml.
Other Medicinal Applications
Antiprotozoal Activity: Nitroimidazole-containing compounds are a cornerstone in the treatment of diseases caused by protozoa. Derivatives of the this compound scaffold have shown potential against parasites such as Giardia intestinalis, the causative agent of giardiasis.
Anthelmintic Activity: Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine. The this compound backbone has been investigated for its ability to paralyze and kill parasitic worms.
Quantitative Data
The following tables summarize the biological activity of representative this compound derivatives.
Table 1: Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
| Compound ID | Substitution on 2-phenyl ring | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 6 | 4-chloro-3-nitro | A549 (Lung Carcinoma) | MTT | 0.028 | [1][2] |
| HACAT (Non-neoplastic) | MTT | 22.2 | [1][2] | ||
| Compound 3 | 3-nitro | K562 (Leukemia) | MTT | - | [1] |
| - | PARP Inhibition | Enzyme Assay | 0.05 | [1] | |
| 3-aminobenzamide | (Positive Control) | PARP Inhibition | Enzyme Assay | 28.5 | [1] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)... derivatives | Gram-positive bacteria | Broth Dilution | Notable at 250-500 | |
| Gram-negative bacteria | Broth Dilution | Notable at 250-500 | ||
| Fungi | Broth Dilution | Notable at 250-500 |
Experimental Protocols
Synthesis of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
This protocol describes a general method for the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives through the condensation of 4-nitro-o-phenylenediamine with a substituted benzaldehyde.
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted benzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 equivalent) in ethanol.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-5(6)-nitro-1H-benzimidazole derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
PARP Inhibition Assay
This is a general protocol for a cell-free PARP inhibition assay.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer
-
Test compounds and positive control (e.g., 3-aminobenzamide)
-
96-well plates (high-binding)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histones (PARP-1 substrate) and incubate overnight at 4°C. Wash the plate with wash buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, activated DNA, and PARP-1 enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a positive control (3-aminobenzamide) and a no-inhibitor control.
-
Reaction Initiation: Add the NAD+/biotinylated NAD+ mixture to all wells to start the reaction. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of PARP inhibition for each compound concentration and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Test compounds
-
96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the microorganism in sterile broth, adjusted to a 0.5 McFarland turbidity standard.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for in vitro anticancer and antimicrobial screening.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common synthetic route is the condensation reaction between 4-nitro-o-phenylenediamine and benzaldehyde. This reaction typically requires an oxidizing agent to facilitate the cyclization and aromatization to form the benzimidazole ring.
Q2: What are some common challenges encountered during this synthesis?
A2: Researchers may face issues such as low product yield, formation of side products and impurities, and difficulties in product purification. Reaction conditions such as temperature, reaction time, choice of solvent, and catalyst can significantly impact the outcome.
Q3: How can the yield of the reaction be improved?
A3: Several strategies can be employed to improve the yield. These include optimizing the choice of catalyst and solvent, adjusting the reaction temperature and time, and utilizing techniques such as microwave-assisted synthesis.[1]
Q4: What is the role of an oxidizing agent in this synthesis?
A4: An oxidizing agent is often necessary to facilitate the dehydrogenation of the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole product. Common oxidizing agents include sodium metabisulfite (Na₂S₂O₅), air, and nitrobenzene.[2][3]
Q5: Is microwave-assisted synthesis a viable option for this reaction?
A5: Yes, microwave-assisted synthesis has been shown to be a highly effective method for synthesizing benzimidazole derivatives, including nitro-substituted ones. It can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | - Inefficient catalyst or oxidizing agent.- Suboptimal reaction temperature or time.- Poor choice of solvent.- Impure starting materials. | - Screen different catalysts (e.g., p-toluenesulfonic acid, metal nanoparticles).- Ensure the oxidizing agent is active and used in the correct stoichiometric amount.- Optimize the reaction temperature and monitor the reaction progress using TLC to determine the optimal reaction time.- Perform a solvent screen; polar solvents like ethanol and methanol have been shown to be effective.[4]- Purify the 4-nitro-o-phenylenediamine and benzaldehyde before use. |
| Formation of Significant Side Products/Impurities | - Over-oxidation or side reactions due to harsh reaction conditions.- Incomplete cyclization.- Polymerization of benzaldehyde. | - Use a milder oxidizing agent or control the stoichiometry carefully.- Lower the reaction temperature.- Ensure an inert atmosphere if the reaction is sensitive to air (unless air is the intended oxidant).- Add the benzaldehyde slowly to the reaction mixture. |
| Difficulty in Product Purification | - The product may be contaminated with starting materials or side products with similar polarity.- The product may be an oil or difficult to crystallize. | - Utilize column chromatography with a suitable solvent system to separate the product from impurities.- Attempt recrystallization from various solvents or solvent mixtures.- If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
| Reaction Not Proceeding to Completion | - Inactive catalyst.- Insufficient reaction time or temperature.- Deactivation of the catalyst. | - Use a fresh or newly activated catalyst.- Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC.- Consider a different catalytic system that is more robust under the reaction conditions. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Benzimidazole Derivatives
| Starting Materials | Catalyst/Oxidant | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 4-cyano-1,2-phenylenediamine and various benzaldehydes | Na₂S₂O₅ | Ethanol/Water | 4-6 h | Reflux | 64-78 | [2][3] |
| o-phenylenediamine and benzaldehyde | Cobalt (II) acetylacetone | Methanol | 2.5 h | Room Temp | 97 | [4] |
| o-phenylenediamine and benzaldehyde | Cobalt (II) acetylacetone | Ethanol | 3 h | Room Temp | 92 | [4] |
| 4-nitro-o-phenylenediamine and various aromatic aldehydes | Na₂S₂O₅ | N/A | 6-12 h (conventional) | N/A | 26-43 | [1] |
| 4-nitro-o-phenylenediamine and various aromatic aldehydes | Na₂S₂O₅ | N/A | 10-15 min (microwave) | N/A | 40-50 | [1] |
| o-phenylenediamine and benzaldehyde | ZnO NPs | N/A | N/A | N/A | High | [5] |
Note: The yields presented are for various benzimidazole derivatives and are intended to provide a general indication of the impact of different conditions. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis using Sodium Metabisulfite[2][3]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 equivalent) in a mixture of ethanol and water.
-
Addition of Benzaldehyde: Add benzaldehyde (1.5 equivalents) to the solution.
-
Addition of Oxidizing Agent: Add sodium metabisulfite (0.5 equivalents) to the reaction mixture.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis[1]
-
Reactant Mixture: In a microwave-safe reaction vessel, mix 4-nitro-o-phenylenediamine (1 equivalent), benzaldehyde (1 equivalent), and sodium metabisulfite (as an oxidative reagent).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 10-15 minutes at a suitable power level and temperature.
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature.
-
Purification: The work-up and purification steps are similar to the conventional method described above. The precipitated product is filtered, washed, and can be recrystallized.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming harsh reaction conditions in benzimidazole synthesis.
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome challenges associated with harsh reaction conditions in benzimidazole synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Poor quality of starting materials (o-phenylenediamine or aldehyde/carboxylic acid).[1][2] - Incomplete reaction due to insufficient time or inadequate temperature.[2] - Suboptimal catalyst choice or loading.[1][2] - Incorrect solvent selection.[1] | - Purify starting materials before use via recrystallization or distillation.[1][2] - Monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Adjust temperature as some reactions require heating for significant improvement.[2] - Screen different catalysts and optimize the catalyst loading.[1][3] - Select a solvent that ensures solubility of reactants and facilitates the reaction.[1] |
| Formation of Multiple Products/Side Products | - Formation of 1,2-disubstituted benzimidazoles as a common side product.[1] - N-alkylation of the benzimidazole ring.[1] - Stability of the intermediate Schiff base, preventing full cyclization.[1] - Oxidation of the o-phenylenediamine starting material.[1] | - Control the stoichiometry, using a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1] - The choice of solvent can influence selectivity; for instance, non-polar solvents may favor the 2-substituted product.[1] - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Difficulty in Product Purification | - Similar polarity between the desired product and impurities, making chromatographic separation challenging.[1] - The product may be an oil or may not crystallize easily.[1] - Presence of colored impurities, often due to oxidation of starting materials.[1] | - Utilize acid-base extraction, as benzimidazoles are basic and can be separated from non-basic impurities.[1] - For colored impurities, treat the crude product solution with activated carbon before crystallization.[1] - If crystallization is difficult, try different solvent systems or consider converting the product to a salt to facilitate crystallization. |
| Catalyst Deactivation or Inefficiency | - The catalyst may be inactive or from an unreliable source.[1] - The catalyst loading may be insufficient.[1] - Significant catalyst inhibition by reactants or products.[4] | - Ensure the catalyst is active and from a reputable supplier.[1] - Optimize the catalyst loading; while increasing the amount can improve yields, an excess can lead to side reactions.[1] - In cases of inhibition, an improved catalytic protocol with sub-mol% catalyst loading may be necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the conventional methods for benzimidazole synthesis, and what are their drawbacks?
A1: The most common traditional methods for synthesizing the benzimidazole core are the Phillips-Ladenburg and Weidenhagen reactions.[5] The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives.[2][5] The Weidenhagen reaction utilizes the condensation of an o-phenylenediamine with an aldehyde.[2][5] A primary drawback of these traditional methods is the often harsh reaction conditions required, such as high temperatures (250°C to 300°C) and the use of strong acids, which can lead to low yields and the formation of undesirable byproducts.[5][6]
Q2: What are some milder, more environmentally friendly alternatives to traditional benzimidazole synthesis?
A2: To address the issues of harsh reaction conditions, several "green" and milder synthetic methodologies have been developed. These include:
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times (from hours to minutes) and increase yields.[7][8][9]
-
Use of eco-friendly catalysts: A wide range of heterogeneous and recyclable catalysts, such as nano-Fe2O3, Al2O3/CuI/PANI nanocomposites, and ZrO2–Al2O3 solid acids, have been employed to facilitate the reaction under milder conditions.[3][10]
-
Solvent-free reactions: Performing the reaction under solvent-free conditions, often with grinding, can be highly efficient and environmentally benign.[3][10]
-
Alternative energy sources: Photochemical reactions and ultrasound-assisted synthesis are also employed to promote the reaction under milder conditions.[8][11]
-
Use of greener solvents: Water or ethanol are often used as environmentally friendly solvents.[3][12]
Q3: How can I monitor the progress of my benzimidazole synthesis reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. This allows you to determine the optimal reaction time and ensure the reaction has gone to completion.[1]
Q4: My product is contaminated with colored impurities. How can I remove them?
A4: Colored impurities in benzimidazole synthesis often arise from the oxidation of the o-phenylenediamine starting material.[1] A common and effective method for their removal is to treat a solution of the crude product with activated carbon. The activated carbon adsorbs the colored impurities, and after filtration and crystallization, a purified product can be obtained.[1]
Q5: What is the role of the catalyst in benzimidazole synthesis?
A5: The catalyst plays a crucial role in activating the reactants and facilitating the cyclization reaction. In the condensation of o-phenylenediamine with an aldehyde, the catalyst can activate the aldehyde and the intermediate imine.[3][10] This activation lowers the energy barrier for the reaction, allowing it to proceed under milder conditions and often with higher yields and selectivity.
Experimental Protocols
General Procedure for Catalyst-Assisted Synthesis of 2-Substituted Benzimidazoles
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL).
-
Addition of Reagents: To the solution, add the aldehyde (1 mmol) and the catalyst (e.g., 10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated) for the required amount of time.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol for Monitoring Reaction by TLC
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the solution onto a TLC plate alongside spots of the starting materials (o-phenylenediamine and aldehyde).
-
Development: Develop the TLC plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.[1]
Visualizations
Caption: Experimental workflow for the synthesis of substituted benzimidazoles.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. chemmethod.com [chemmethod.com]
- 12. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the condensation of 4-nitro-1,2-phenylenediamine with benzaldehyde. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, typically involves an oxidative cyclization step to form the imidazole ring.[1][2][3] Common oxidizing agents include sodium metabisulfite or air.[1][4]
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions can vary, but a common approach involves refluxing the reactants in a solvent like ethanol.[1][2] The use of an oxidizing agent is crucial for the cyclization process. Some protocols may also employ acidic catalysts to facilitate the condensation.[5][6]
Q3: My reaction mixture has turned into a dark, tarry mess. What could be the cause?
A3: The formation of tars or polymeric byproducts can occur, especially under harsh reaction conditions such as high temperatures or prolonged reaction times.[4] The electron-withdrawing nature of the nitro group on the phenylenediamine ring can also influence the reaction pathway and potentially lead to side reactions. Additionally, the stability of 4-nitro-1,2-phenylenediamine can be a factor, as it may be susceptible to degradation under certain oxidative and acidic environments.
Q4: I am having difficulty purifying the final product. What are some common impurities?
A4: Common impurities include unreacted starting materials (4-nitro-1,2-phenylenediamine and benzaldehyde), the intermediate Schiff base from incomplete cyclization, and potentially over-oxidized byproducts of benzaldehyde, such as benzoic acid. The formation of a bis-benzimidazole, though less common, is another possibility. Purification is often achieved through recrystallization or column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction. 2. Inefficient oxidation. 3. Degradation of starting materials or product. | 1. Increase reaction time or temperature moderately. 2. Ensure the appropriate stoichiometry of the oxidizing agent. Consider bubbling air through the reaction mixture if it is the chosen oxidant.[4] 3. Use fresh, high-purity starting materials. Avoid excessively high temperatures or prolonged reaction times. |
| Presence of a Major Side Product | 1. Incomplete Cyclization: Formation of the Schiff base intermediate (N-(2-amino-5-nitrophenyl)-1-phenylmethanimine). 2. Over-oxidation of Benzaldehyde: Formation of benzoic acid. | 1. Ensure sufficient oxidizing agent is present and that the reaction is allowed to proceed to completion. Monitor the reaction by TLC to track the disappearance of the intermediate. 2. Use a milder oxidizing agent or control the stoichiometry carefully. An extractive workup with a mild base can help remove acidic impurities like benzoic acid. |
| Product is a Dark Oil or Tar | 1. Polymerization/Decomposition: Occurs at excessively high temperatures or with prolonged heating. 2. Side reactions of the nitro group: The electron-withdrawing nature of the nitro group can activate the aromatic ring to other reactions. | 1. Reduce the reaction temperature and monitor the reaction progress closely to avoid overheating. 2. Consider using milder reaction conditions and ensure an inert atmosphere if necessary to prevent unwanted side reactions. |
| Difficulty in Product Isolation/Purification | 1. Presence of multiple impurities: Co-elution of byproducts with the desired product during chromatography. 2. Poor solubility of the product. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider a multi-step purification process, such as an initial acid-base extraction followed by chromatography and then recrystallization. 2. Experiment with different solvent systems for recrystallization to find one that provides good solubility at elevated temperatures and poor solubility at room temperature. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on the condensation of 4-nitro-1,2-phenylenediamine and benzaldehyde.
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Benzaldehyde
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine in ethanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Add a molar equivalent of sodium metabisulfite to the reaction mixture.[1][2]
-
Reflux the mixture for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
The synthesis proceeds through the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product.
Caption: Main synthesis pathway for this compound.
Potential Side Reactions
Several side reactions can occur, leading to impurities and reduced yield. Understanding these can aid in troubleshooting.
Caption: Common side reactions in the synthesis of this compound.
Troubleshooting Workflow
A logical workflow can help diagnose and resolve issues encountered during the synthesis.
Caption: A workflow for troubleshooting the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. connectsci.au [connectsci.au]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Nitro-2-phenyl-1H-benzo[d]imidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 6-Nitro-2-phenyl-1H-benzo[d]imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two most prevalent and effective purification techniques for this class of compounds are silica gel column chromatography and recrystallization.[1][2][3][4][5][6] The choice between them, or their sequential use, depends on the nature and quantity of the impurities.
Q2: What are the typical impurities I should expect?
A2: Common impurities include unreacted starting materials (e.g., 4-nitro-o-phenylenediamine and benzaldehyde derivatives), products from incomplete cyclization, and potential isomers or over-substituted byproducts depending on the synthetic route.[6] If polyphosphoric acid is used as a catalyst, residual phosphates may also be present.[7]
Q3: My compound is a brownish or yellowish solid after synthesis. Is this normal?
A3: Yes, crude this compound derivatives often appear as colored solids. The color is typically due to residual starting materials and process impurities. Purification should yield a product with a more defined color and crystalline appearance.
Q4: How can I effectively remove unreacted starting materials?
A4: Unreacted 4-nitro-o-phenylenediamine and benzaldehyde can often be removed by a combination of aqueous work-up and column chromatography. Washing the crude product with a suitable organic solvent in which the starting materials are more soluble than the product can also be effective.
Q5: Is it possible to purify my compound without using column chromatography?
A5: In some cases, yes. If the impurities have significantly different solubility profiles from your desired product, a series of washes with appropriate solvents or multiple recrystallizations can be sufficient to achieve high purity.[8] However, for complex impurity profiles, column chromatography is generally more effective.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product loss during extraction and washing steps. | Ensure the pH of the aqueous layer is appropriate to minimize the solubility of your benzimidazole derivative. Use a minimal amount of washing solvent. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Co-elution of product with impurities during column chromatography. | Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a less polar solvent system might improve resolution. Consider using a different stationary phase if baseline separation is not achievable on silica gel.[9] |
| Product is too soluble in the recrystallization solvent. | Select a solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone) and consider solvent pairs (e.g., ethanol/water).[8] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and receiving flask for hot filtration to prevent the product from crashing out of solution prematurely.[8] |
Problem 2: Product Fails to Crystallize During Recrystallization
| Possible Cause | Suggested Solution |
| Solution is not supersaturated. | Concentrate the solution by carefully evaporating some of the solvent. |
| Inhibitory impurities are present. | Try to purify the crude material first by a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization. |
| Incorrect solvent or solvent system. | Experiment with different solvents or co-solvent systems. A mixture of a "good" solvent and a "poor" solvent can often induce crystallization.[8] |
| Oiling out instead of crystallization. | This occurs when the compound's melting point is below the boiling point of the solvent. Ensure there is a sufficient temperature difference.[8] Alternatively, try adding the hot solution to a cold anti-solvent. |
| Solution is cooling too quickly. | Allow the flask to cool slowly to room temperature undisturbed before placing it in an ice bath. Rapid cooling can lead to the formation of an amorphous powder or trap impurities.[8] |
Problem 3: Persistent Impurities After Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | The polarity of the eluent may be too high, causing impurities to travel with the product. Systematically test different solvent ratios or different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol). |
| Overloading the column. | Use an appropriate amount of crude material for the size of your column (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). |
| Structural isomers are present. | Isomers can be very difficult to separate. A high-performance liquid chromatography (HPLC) system with a suitable column (e.g., phenyl-hexyl) might be necessary for separation.[9] |
| The compound is degrading on silica gel. | Some compounds are sensitive to the acidic nature of silica gel. You can use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina. |
Data Presentation
Table 1: Exemplary Solvent Systems for Column Chromatography
| Derivative Type | Stationary Phase | Mobile Phase | Reference |
| General 2-phenyl-1H-benzo[d]imidazole | Silica Gel | Petroleum Ether / Ethyl Acetate (3:1) | [1] |
| 2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole-6-carbonitrile | Silica Gel | Ethyl Acetate / Hexane (30%) | [2] |
| 1,2-Diphenyl-1H-benzo[d]imidazole | Silica Gel | Ethyl Acetate / Petroleum Ether (1:6) | [3] |
| Polar bibenzo[d]imidazole derivative | Silica Gel | Methanol / Dichloromethane (18%) | [10] |
Table 2: Exemplary Solvents for Recrystallization
| Derivative Type | Recrystallization Solvent/System | Reference |
| 2-Phenylethynyl-1-tertbutoxycarbonylbenzimidazole | Diethyl Ether | [4] |
| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one | Ethanol / Water (1:1) | [5] |
| 2-(1H-Benzo[d]imidazol-2-yl) Phenol | Ethanol | [11] |
Experimental Protocols
Protocol 1: General Purification by Silica Gel Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar solvent of the chosen mobile phase.
-
Sample Loading: The crude this compound derivative is dissolved in a minimal amount of the appropriate solvent (e.g., dichloromethane or the mobile phase) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder. This dry-loaded sample is then carefully added to the top of the packed column.
-
Elution: The column is eluted with the chosen solvent system. Elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the mobile phase). For example, starting with a petroleum ether/ethyl acetate mixture and gradually increasing the proportion of ethyl acetate.[1]
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
Protocol 2: General Purification by Recrystallization
-
Solvent Selection: The appropriate solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[8]
-
Crystallization: The flask is covered and allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Isolation of Crystals: The crystallized product is collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining soluble impurities, and then dried under vacuum.
Mandatory Visualization
Caption: General purification workflow for this compound derivatives.
References
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing solvent conditions for the synthesis of benzimidazoles
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to optimizing solvent conditions for this critical reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of benzimidazoles, with a focus on solvent-related problems.
Issue 1: Low or No Product Yield
-
Question: My benzimidazole synthesis is resulting in a very low yield or no product at all. What are the likely causes related to the solvent?
-
Answer: A low or non-existent yield is a common problem that can often be traced back to suboptimal solvent conditions. Here are the key solvent-related factors to investigate:
-
Poor Solubility of Reactants: Your starting materials, the o-phenylenediamine and the aldehyde or carboxylic acid, may not be sufficiently soluble in the chosen solvent at the reaction temperature. This lack of solubility will significantly hinder the reaction rate.
-
Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in the reaction mechanism. While polar solvents like methanol and ethanol are often effective, the optimal polarity is highly dependent on the specific catalyst and substrates used.[1][2] A solvent screen is the most effective way to identify the ideal solvent for your system.[1]
-
Solvent-Catalyst Incompatibility: The chosen solvent may be interfering with the activity of your catalyst. For instance, some catalysts may be deactivated or have reduced efficacy in certain solvents.
Troubleshooting Steps:
-
Conduct a Solvent Screen: Test a range of solvents with varying polarities. Common choices include methanol, ethanol, acetonitrile, DMF, and chloroform.[1]
-
Check Reactant Solubility: Before running the full reaction, perform a simple solubility test of your starting materials in the selected solvent at the intended reaction temperature.
-
Consult Literature for Your Catalytic System: Review literature that employs a similar catalyst to your own to see which solvents have been used successfully.
-
Issue 2: Formation of Side Products (e.g., 1,2-disubstituted benzimidazoles)
-
Question: My reaction is producing a significant amount of the 1,2-disubstituted benzimidazole as a side product. How can the solvent choice help improve selectivity for the desired 2-substituted product?
-
Answer: The formation of 1,2-disubstituted benzimidazoles is a frequent side reaction, especially when using aldehydes. The solvent can play a significant role in controlling this selectivity.[3]
-
Solvent Influence on Selectivity: The polarity of the solvent can influence the reaction pathway. For example, in some systems, non-polar solvents may favor the formation of the 2-substituted product, while more polar solvent mixtures could lead to the 1,2-disubstituted product.[3]
Troubleshooting Steps:
-
Vary Solvent Polarity: Experiment with a range of solvents from non-polar (e.g., toluene) to polar (e.g., ethanol, water).
-
Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and selectivity. For instance, an ethanol/water mixture has been noted to sometimes favor the 1,2-disubstituted product, suggesting that a less polar solvent might be preferable for the 2-substituted product.[3]
-
Adjust Stoichiometry: While primarily a reactant consideration, the solvent can affect the effective concentration of reactants. Ensure you are using a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde to favor the mono-substituted product.[3]
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my benzimidazole product. The crude product contains impurities that are difficult to remove. How can the solvent choice during the reaction and work-up help?
-
Answer: Purification challenges can often be mitigated by optimizing the reaction solvent and the solvents used during the work-up and purification steps.
-
Reaction Solvent: A well-chosen reaction solvent can lead to a cleaner reaction with fewer byproducts, simplifying the purification process.
-
Work-up and Extraction: Utilizing an appropriate solvent system for extraction is critical. Since benzimidazoles have a basic nitrogen atom, acid-base extraction can be a powerful purification technique.[3]
-
Recrystallization Solvent: The choice of solvent for recrystallization is paramount for obtaining a pure product. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
Troubleshooting Steps:
-
Optimize the Reaction Solvent for a Cleaner Reaction: Refer to the troubleshooting steps for low yield and side product formation to minimize impurities from the outset.
-
Employ Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move to the aqueous layer. Then, neutralize the aqueous layer to precipitate the purified product.[3]
-
Perform a Recrystallization Solvent Screen: Test various solvents and solvent mixtures to find the optimal conditions for recrystallizing your specific benzimidazole derivative.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for benzimidazole synthesis?
-
A1: There is no single "best" solvent as the optimal choice is highly dependent on the specific substrates and catalyst being used.[1] However, polar solvents like methanol and ethanol have been shown to provide high yields in many catalytic systems.[1][2] A solvent screen is always recommended to determine the best option for your specific reaction.[1]
-
-
Q2: Can water be used as a solvent for benzimidazole synthesis?
-
Q3: Is it possible to perform benzimidazole synthesis under solvent-free conditions?
-
Q4: How do I monitor the progress of my reaction to determine the optimal reaction time and solvent efficacy?
-
A2: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product, allowing you to determine the optimal reaction time for a given solvent.[3]
-
Data Presentation: Effect of Solvent on Benzimidazole Synthesis
The following tables summarize quantitative data from various studies, illustrating the impact of different solvents on the yield of benzimidazole derivatives.
Table 1: Effect of Solvents on the Synthesis of 2-Phenylbenzimidazole Derivatives using a Cobalt(II) Acetylacetone Catalyst [2]
| Entry | Solvent | Isolated Yield (%) |
| 1 | CH₃OH | 97 |
| 2 | C₂H₅OH | 95 |
| 3 | CH₃CN | 54 |
| 4 | CH₃COOC₂H₅ | 40 |
| 5 | THF | 32 |
| Reaction Conditions: o-phenylenediamine (1.05 mmol), substituted benzaldehyde (1 mmol), cobalt(II) acetylacetone (0.05 mmol), and solvent at room temperature for 4 hours. |
Table 2: Optimization of Solvents for the MgO@DFNS Catalyzed Synthesis of Benzimidazole Derivatives [7]
| Entry | Solvent (10 mL) | Time (h) | Conversion/Selectivity (%) | Yield (%) |
| 11 | Ethanol | 4 | 99/99 | 99 |
| 12 | Methanol | 4 | 99/99 | 98 |
| 13 | Acetonitrile | 4 | 99/99 | 94 |
| 14 | Dichloromethane | 4 | 99/99 | 90 |
| Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), 10 wt% MgO@DFNS catalyst. |
Table 3: Solvent Screening for the Synthesis of 2-phenyl-1H-benzo[d]imidazole using an NH₄Cl Catalyst [8]
| Solvent | Yield (%) |
| CH₃CN | 20 |
| MeOH | - |
| CHCl₃ | 40 (initially), 94 (optimized with 4 mol NH₄Cl) |
| Ether | - |
| DMF | - |
| Reaction Conditions: o-Phenylenediamine, benzaldehyde, and various ammonium salts in the specified solvent at room temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzimidazole using NH₄Cl in Chloroform [1]
-
Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization if necessary.
-
Protocol 2: Synthesis of 2-Phenylbenzimidazole using MgO@DFNS in Ethanol [1]
-
Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction using TLC.
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Experimental workflow for optimizing benzimidazole synthesis.
Caption: Troubleshooting logic for benzimidazole synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. ijrar.org [ijrar.org]
- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of 6-Nitro-2-phenyl-1H-benzo[d]imidazole in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 6-Nitro-2-phenyl-1H-benzo[d]imidazole in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic organic compound belonging to the nitrobenzimidazole class. Compounds in this class are known for a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic properties. The nitro group is often crucial for their biological function, which can involve reductive activation under hypoxic conditions to form cytotoxic radicals.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening?
This is a common issue for compounds with low aqueous solubility. This compound is likely significantly more soluble in organic solvents like DMSO than in aqueous buffers. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate out of solution.
Q3: What is the recommended starting solvent for preparing a stock solution?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q4: How can I determine the solubility of this compound in my specific assay buffer?
A simple method to estimate the kinetic solubility is to prepare a series of dilutions of your compound in the assay buffer and look for the highest concentration that remains clear (no visible precipitate or cloudiness) after a set incubation time (e.g., 1-2 hours) at the assay temperature. This can be assessed visually or by measuring turbidity with a plate reader.
Troubleshooting Guide: Low Solubility in Assays
If you are encountering issues with the solubility of this compound, follow these troubleshooting steps:
Issue: Compound precipitates upon dilution into aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Detailed Steps:
-
Optimize the Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in the organic solvent concentration can help keep the compound in solution.
-
Mixing: Add the compound stock to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
-
Adjust the Final Co-solvent Concentration:
-
The final concentration of the organic solvent (e.g., DMSO) in your assay is critical. Aim for the lowest possible concentration that maintains compound solubility, ideally below 1% for most cell-based assays to avoid solvent-induced toxicity. You may need to prepare a more concentrated initial stock solution to achieve this.
-
-
Modify the Assay Buffer:
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly impact solubility. Since benzimidazoles can be protonated, carefully adjusting the pH (while ensuring it remains compatible with your assay) may improve solubility.
-
Use of Solubilizing Agents: Consider adding excipients to your buffer. For example, non-ionic surfactants like Tween® 20 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) can help. Bovine Serum Albumin (BSA) can also aid in solubilizing hydrophobic compounds.
-
-
Advanced Formulation Strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
-
Quantitative Data Summary
| Solvent/Buffer System | Temperature (°C) | Maximum Solubility (µg/mL) | Molar Solubility (µM) |
| 100% DMSO | 25 | > 10,000 | > 41,800 |
| 100% Ethanol | 25 | ~1,500 | ~6,270 |
| PBS (pH 7.4) | 25 | < 1 | < 4.2 |
| PBS with 1% DMSO | 25 | ~10 | ~42 |
| PBS with 0.1% Tween® 20 | 25 | ~25 | ~105 |
| Cell Culture Media + 10% FBS | 37 | ~5 | ~21 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of this compound powder. For example, weigh 2.39 mg of the compound (Molecular Weight = 239.23 g/mol ).
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For 2.39 mg, this would be 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare Compound Dilutions: From your DMSO stock solution, prepare a series of dilutions in your chosen aqueous assay buffer (e.g., PBS, cell culture media) in a clear 96-well plate. Aim for a final DMSO concentration that is consistent across all wells and matches what you will use in your assay (e.g., 0.5%).
-
Incubation: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Visual Inspection: Visually inspect each well for any signs of precipitation or cloudiness against a dark background.
-
(Optional) Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation.
-
Determine Solubility Limit: The highest concentration that remains clear and shows no significant increase in turbidity is the approximate kinetic solubility of the compound in that buffer.
Signaling Pathway and Experimental Workflow Diagrams
Potential Mechanism of Action: Reductive Activation of a Nitroaromatic Compound
Caption: Reductive activation of nitroimidazoles under hypoxic conditions.
Experimental Workflow for Solubility Enhancement
Technical Support Center: Enhancing the Stability of 6-Nitro-2-phenyl-1H-benzo[d]imidazole Solutions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 6-Nitro-2-phenyl-1H-benzo[d]imidazole. The information herein is designed to help you anticipate and address stability challenges during your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when working with solutions of this compound.
Question 1: My solution of this compound is changing color (e.g., turning yellow or brown) over a short period. What could be the cause?
Answer: Discoloration is a common indicator of chemical degradation. For nitroaromatic compounds like this compound, this can be due to several factors:
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of nitroaromatic compounds.[1] It is crucial to protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Oxidative Degradation: The nitro group can make the molecule susceptible to oxidation.[2] The presence of dissolved oxygen or oxidizing agents in your solvent can accelerate degradation.
-
pH Instability: Benzimidazole derivatives can be sensitive to pH. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[3][4]
-
Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents or those containing impurities can react with the compound.
Question 2: I am observing precipitation in my stock solution upon storage. What should I do?
Answer: Precipitation can occur due to several reasons:
-
Low Solubility: this compound may have limited solubility in your chosen solvent, and temperature fluctuations during storage can cause it to precipitate out. Consider using a co-solvent system or a solubilizing agent. For some benzimidazoles, salt formation has been shown to improve solubility.[5]
-
Degradation to an Insoluble Product: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Change in pH: If your solvent is not buffered, absorption of atmospheric CO₂ can lower the pH and affect solubility.
To troubleshoot, you can try the following:
-
Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue.
-
Filter the precipitate and analyze it (e.g., by LC-MS) to determine if it is the parent compound or a degradant.
-
Re-evaluate your solvent system and consider the use of excipients like cyclodextrins to enhance solubility.[4]
Question 3: How can I improve the stability of my this compound solution for long-term storage?
Answer: To enhance long-term stability, consider the following strategies:
-
Solvent Selection: Use high-purity, degassed solvents to minimize oxidative degradation. Aprotic solvents are often preferred.
-
Use of Stabilizers/Antioxidants: The addition of antioxidants can help prevent oxidative degradation. Polyphenolic compounds are known for their antioxidant properties by acting as free radical scavengers.[6] For acid-labile benzimidazoles, vitamin E derivatives have been used as stabilizers in pharmaceutical formulations.[7]
-
pH Control: If working in an aqueous environment, use a buffered solution to maintain a stable pH, ideally in the neutral range, though the optimal pH should be determined experimentally.
-
Storage Conditions: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.
-
Inert Atmosphere: For highly sensitive solutions, preparing and storing them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Question 4: What are the expected degradation products of this compound?
Answer: While specific degradation products for this exact molecule are not widely reported, based on the degradation of similar nitroaromatic and benzimidazole compounds, potential degradation pathways include:
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[2]
-
Hydrolysis of the Imidazole Ring: Under harsh acidic or basic conditions, the imidazole ring could potentially undergo cleavage.
-
Photodegradation Products: UV exposure can lead to the formation of various photoproducts, including nitrophenols in the case of nitrobenzene.[1]
A forced degradation study is the most effective way to identify the likely degradation products for your specific conditions.[8][9]
Data Presentation
The following tables summarize key information for enhancing the stability of this compound solutions.
Table 1: Common Solvents and Potential Stability Considerations
| Solvent | Type | Potential Stability Issues | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Can be hygroscopic; may contain impurities that promote degradation. | Use high-purity, anhydrous DMSO. Store under inert gas. |
| Ethanol | Protic, Polar | May participate in degradation reactions. | Use high-purity, anhydrous ethanol. Evaluate for long-term stability. |
| Acetonitrile | Aprotic, Polar | Generally a good choice for chromatography. | Use HPLC-grade acetonitrile. |
| Aqueous Buffers | Protic, Aqueous | pH-dependent hydrolysis. | Determine the optimal pH for stability. Use appropriate buffering agents. |
Table 2: Potential Stabilizers and Antioxidants
| Stabilizer/Antioxidant Class | Example | Proposed Mechanism of Action |
| Vitamin E Derivatives | α-Tocopherol | Chain-breaking antioxidant, scavenges free radicals.[7] |
| Polyphenolic Compounds | Quercetin, Resveratrol | Hydrogen and electron donors to free radicals.[6] |
| Thioethers | Methionine | Can be preferentially oxidized. |
| Chelating Agents | EDTA | Sequesters metal ions that can catalyze oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.[10] Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to identify and quantify the parent compound and any degradation products. The goal is to achieve 5-20% degradation.[11]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound from its degradation products.
Materials:
-
Forced degradation samples from Protocol 1
-
HPLC system with PDA or UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile, methanol, water, buffer salts like phosphate or acetate)
Methodology:
-
Initial Method Scouting:
-
Column: Start with a C18 column.
-
Mobile Phase: Begin with a gradient elution using acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: Use the PDA detector to scan across a range of wavelengths to determine the optimal wavelength for detection of the parent compound and impurities.
-
-
Method Optimization:
-
Inject the mixture of stressed samples.
-
Adjust the gradient profile, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Ensure the method is specific for the parent compound (peak purity analysis).
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.
-
Visualizations
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism [mdpi.com]
- 7. EP1259238A1 - Stable acid labile benzimidazole pharmaceutical compositions - Google Patents [patents.google.com]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 11. ajrconline.org [ajrconline.org]
Minimizing byproducts in the nitration of 2-phenyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the nitration of 2-phenyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the mononitration of 2-phenyl-1H-benzo[d]imidazole?
The major product of mononitration is typically the 5-nitro-2-phenyl-1H-benzo[d]imidazole. The benzimidazole ring system directs the electrophilic substitution to the 5-position (which is equivalent to the 6-position due to tautomerism). Nitration on the pendant phenyl ring is also possible but generally requires different reaction conditions.
Q2: What are the most common byproducts in this nitration reaction?
The most common byproducts include:
-
Dinitro derivatives: Formation of 5,6-dinitro-2-phenyl-1H-benzo[d]imidazole or other dinitrated isomers can occur under harsh reaction conditions (e.g., high temperatures, high concentrations of nitrating agent).
-
Positional Isomers: Although the 5-nitro isomer is favored, other isomers such as the 4-nitro or 7-nitro derivatives can be formed in smaller quantities. Nitration on the phenyl ring can also occur, leading to a mixture of isomers.
-
Oxidation products: Strong nitrating conditions can lead to the oxidation of the benzimidazole ring, resulting in decomposition and the formation of colored impurities.
Q3: How does temperature affect the formation of byproducts?
Temperature is a critical parameter. Higher temperatures increase the reaction rate but also significantly promote the formation of dinitro byproducts and oxidation products.[1] To favor mononitration, the reaction should be carried out at a low and controlled temperature.
Q4: What is the role of the sulfuric acid in the nitrating mixture?
Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and reduce its efficacy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired mononitro product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal ratio of nitric acid to sulfuric acid. | 1. Increase the reaction time slightly while carefully monitoring the temperature. 2. Ensure the temperature is strictly controlled, especially during the addition of the substrate to the nitrating mixture. 3. Optimize the mixed acid ratio; a common starting point is a 1:1 to 1:2 volume ratio of concentrated HNO₃ to concentrated H₂SO₄. |
| Formation of significant amounts of dinitro byproducts | 1. High reaction temperature. 2. Excess of nitrating agent. 3. Prolonged reaction time at elevated temperatures. | 1. Maintain a low reaction temperature, typically between 0°C and 35°C.[2] 2. Use a stoichiometric amount or a slight excess of nitric acid. 3. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
| Presence of multiple mononitro isomers | 1. Reaction conditions favoring nitration on the phenyl ring. 2. Insufficient regioselectivity. | 1. Nitration on the benzimidazole ring is generally favored under standard mixed-acid conditions. To avoid nitration on the phenyl ring, maintain a low reaction temperature. 2. Lowering the reaction temperature can improve regioselectivity. |
| Dark coloration of the reaction mixture | 1. Oxidation of the substrate or product. 2. Runaway reaction due to poor temperature control. | 1. Add the substrate to the cold nitrating mixture slowly and in portions to better control the exotherm. 2. Ensure efficient stirring and cooling throughout the reaction. |
| Difficulty in isolating the pure product | 1. Presence of multiple isomers and byproducts with similar polarities. 2. The product may be contaminated with residual acids. | 1. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) for purification. Monitor fractions by TLC. 2. After quenching the reaction with ice, thoroughly wash the crude product with cold water until the washings are neutral. Recrystallization from a suitable solvent like ethanol can also be effective. |
Data on the Influence of Reaction Conditions
The following table provides illustrative data on how reaction conditions can influence the product distribution in the nitration of 2-phenyl-1H-benzo[d]imidazole. Note: These values are representative and may vary based on specific experimental setups.
| Entry | Temperature (°C) | Time (h) | HNO₃:H₂SO₄ (v/v) | Desired Mononitro Product Yield (%) | Dinitro Byproducts (%) | Other Byproducts (%) |
| 1 | 0-5 | 2 | 1:1.5 | ~85 | < 5 | ~10 |
| 2 | 25-30 | 1.5 | 1:1.5 | ~70 | ~15 | ~15 |
| 3 | 35 | 1 | 1:1 | ~65 | ~20 | ~15 |
| 4 | 50 | 1 | 1:1.5 | ~40 | > 40 | ~20 |
Experimental Protocols
Protocol for Selective Mononitration of 2-phenyl-1H-benzo[d]imidazole
This protocol is designed to favor the formation of 5-nitro-2-phenyl-1H-benzo[d]imidazole while minimizing the formation of byproducts.
Materials:
-
2-phenyl-1H-benzo[d]imidazole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 7.5 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C. Slowly add 7 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10°C.
-
Addition of Substrate: Once the nitrating mixture has cooled to 0-5°C, slowly add 2-phenyl-1H-benzo[d]imidazole in small portions over a period of about one hour. Maintain the reaction temperature below 35°C throughout the addition.[2]
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature (around 25-30°C) for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. The crude product will precipitate.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Caption: A troubleshooting workflow for the nitration of 2-phenyl-1H-benzo[d]imidazole.
Caption: Key parameter control for minimizing byproducts in the nitration reaction.
References
Technical Support Center: Scaling Up the Synthesis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 4-nitro-o-phenylenediamine and benzaldehyde. This reaction is typically carried out in a suitable solvent and often facilitated by an acid catalyst or an oxidizing agent to promote cyclization and aromatization.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to monitor during the scale-up of this synthesis include:
-
Temperature: The reaction can be exothermic, and maintaining a consistent temperature is crucial to prevent side product formation.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and avoid degradation of the product.
-
Purity of Starting Materials: The purity of 4-nitro-o-phenylenediamine and benzaldehyde is critical to the final product's quality and yield.[1]
-
Stirring Rate: Adequate agitation is necessary to ensure proper mixing of reactants, especially in larger volumes.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials (4-nitro-o-phenylenediamine and benzaldehyde), the intermediate Schiff base, and potentially over-oxidized or side-reaction products. The presence of colored impurities is also a common issue in benzimidazole synthesis.[1]
Q4: Which analytical techniques are recommended for in-process control and final product analysis?
A4: For in-process control, Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product. For final product analysis and purity determination, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of starting materials. - Inefficient catalyst or incorrect catalyst loading. | - Monitor the reaction by TLC/HPLC until starting materials are consumed. - Optimize the reaction temperature; it may need to be increased or decreased to favor product formation.[1] - Ensure the purity of 4-nitro-o-phenylenediamine and benzaldehyde through recrystallization or distillation.[1] - Screen different catalysts (e.g., acid catalysts, oxidizing agents) and optimize their concentration. |
| Formation of Significant Side Products | - Reaction temperature is too high. - Incorrect stoichiometry of reactants. - Presence of air/oxygen leading to oxidative side reactions. | - Lower the reaction temperature to improve selectivity.[1] - Carefully control the molar ratio of the reactants; a slight excess of one may be beneficial.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Difficult Product Isolation/Purification | - Product is an oil or difficult to crystallize. - Presence of colored impurities. - Formation of an emulsion during workup. | - If direct crystallization is difficult, consider purification by column chromatography.[1] - For colored impurities, treat the crude product solution with activated carbon before filtration.[1] Recrystallization is also a highly effective method for removing colored impurities.[1] - To break an emulsion during extraction, add a saturated brine solution.[1] |
| Inconsistent Results at Larger Scale | - Inefficient heat transfer in larger reactors. - Inadequate mixing. - Different lot-to-lot purity of starting materials. | - Ensure the reactor has adequate cooling/heating capacity for the intended scale. - Use an appropriate stirrer and optimize the stirring speed for the reactor volume. - Qualify each new batch of starting materials before use in a large-scale reaction. |
Experimental Protocols
Representative Scaled-Up Synthesis of this compound
This protocol is a representative example and may require optimization based on the specific laboratory and scale-up equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Molar Ratio |
| 4-Nitro-o-phenylenediamine | 153.14 | 153.1 | 1.0 | 1.0 |
| Benzaldehyde | 106.12 | 111.4 | 1.05 | 1.05 |
| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | 95.1 | 0.5 | 0.5 |
| Ethanol | 46.07 | 1500 mL | - | - |
| Water | 18.02 | 150 mL | - | - |
Procedure:
-
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 4-nitro-o-phenylenediamine (153.1 g, 1.0 mol) and ethanol (1.5 L).
-
Addition of Reactants: Stir the mixture to obtain a suspension. Add benzaldehyde (111.4 g, 1.05 mol) to the flask.
-
Catalyst Addition: In a separate beaker, dissolve sodium metabisulfite (95.1 g, 0.5 mol) in water (150 mL) and add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 100 mL) to remove any unreacted benzaldehyde and other soluble impurities.
-
Purification: For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. If the product is highly colored, it can be dissolved in a suitable solvent, treated with activated carbon, filtered hot, and then allowed to crystallize.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the scaled-up synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Refinement of spectroscopic data analysis for 6-Nitro-2-phenyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitro-2-phenyl-1H-benzo[d]imidazole. The information is designed to assist with the refinement of spectroscopic data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of this compound?
A1: this compound is expected to exhibit characteristic signals in various spectroscopic analyses. In ¹H NMR, signals corresponding to the aromatic protons of the benzimidazole and phenyl rings will be observed, with the nitro group influencing the chemical shifts of adjacent protons. The ¹³C NMR will show distinct signals for each carbon atom in the molecule. The IR spectrum will display characteristic absorption bands for N-H, C=N, C=C, and the nitro group (N-O) stretching vibrations. UV-Vis spectroscopy will reveal absorption maxima corresponding to the electronic transitions within the conjugated system. Mass spectrometry will provide the molecular weight and fragmentation pattern of the molecule.
Q2: How does the nitro group affect the NMR spectrum of this compound?
A2: The electron-withdrawing nature of the nitro group significantly influences the ¹H and ¹³C NMR spectra. Protons and carbons on the benzimidazole ring, particularly those closer to the nitro group, will be deshielded and their signals will appear at a higher chemical shift (downfield). This effect can help in the assignment of signals in the aromatic region.
Q3: What are some common solvents for NMR analysis of this compound, and are there any potential issues?
A3: Common deuterated solvents for NMR analysis of benzimidazole derivatives include DMSO-d₆ and CDCl₃. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds. A potential issue is the presence of residual water in the solvent, which can broaden the N-H proton signal. It is advisable to use freshly opened or properly dried solvents.
Q4: How can I confirm the presence of the N-H proton in the ¹H NMR spectrum?
A4: The N-H proton of the imidazole ring can sometimes be broad and difficult to identify. To confirm its presence, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.
Q5: What are the characteristic IR absorption bands to look for?
A5: Key IR absorption bands for this compound include:
-
N-H stretch: A broad band in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Typically observed around 3000-3100 cm⁻¹.
-
C=N stretch (imidazole): Around 1600-1630 cm⁻¹.
-
C=C stretch (aromatic): In the range of 1450-1600 cm⁻¹.
-
N-O stretch (nitro group): Two strong bands, an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
Troubleshooting Guides
Problem: Poorly resolved or overlapping signals in the aromatic region of the ¹H NMR spectrum.
-
Possible Cause 1: Inappropriate solvent.
-
Solution: Try using a different deuterated solvent. For instance, if the spectrum was recorded in CDCl₃, switching to benzene-d₆ or DMSO-d₆ can alter the chemical shifts of the aromatic protons and may improve resolution.
-
-
Possible Cause 2: Sample concentration is too high.
-
Solution: Dilute the sample. High concentrations can lead to line broadening and shifts in chemical values due to intermolecular interactions.
-
-
Possible Cause 3: Instrument shimming needs improvement.
-
Solution: Re-shim the NMR spectrometer to improve the homogeneity of the magnetic field.
-
Problem: The molecular ion peak is weak or absent in the mass spectrum.
-
Possible Cause 1: Fragmentation is highly favored.
-
Solution: Use a softer ionization technique. If electron ionization (EI) was used, which can be high energy and cause extensive fragmentation, try electrospray ionization (ESI) or chemical ionization (CI). These methods are gentler and more likely to yield a prominent molecular ion peak.
-
-
Possible Cause 2: The compound is thermally unstable.
-
Solution: If using a technique that involves heating, such as gas chromatography-mass spectrometry (GC-MS), consider a method that does not require high temperatures, like direct infusion ESI-MS.
-
Problem: Inconsistent UV-Vis absorbance readings.
-
Possible Cause 1: Solvent effects.
-
Solution: The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent. Ensure that the same solvent is used consistently across all measurements for accurate comparison. Report the solvent used along with the λmax values.
-
-
Possible Cause 2: pH sensitivity.
-
Solution: The benzimidazole ring contains a basic nitrogen atom, and its protonation state can affect the electronic structure and thus the UV-Vis spectrum. Buffer the solution to a specific pH if you are working in an aqueous environment to ensure reproducibility.
-
Quantitative Data Summary
The following tables summarize representative spectroscopic data for this compound and its closely related isomer, 5-nitro-2-phenyl-1H-benzimidazole, for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data (Representative Values)
| Proton Assignment | 5-Nitro-2-phenyl-1H-benzimidazole Chemical Shift (δ, ppm) in DMSO-d₆[1] | Expected Chemical Shift Range for this compound (δ, ppm) |
| NH (imidazole) | 13.64 (s, 1H) | 13.0 - 14.0 (broad s) |
| H-4 | 8.51 (s, 1H) | 8.4 - 8.6 (d) |
| Phenyl-H (ortho) | 8.23-8.14 (m, 2H) | 8.1 - 8.3 (m) |
| Phenyl-H (meta, para) | 7.62 (d, J=6.6 Hz, 3H) | 7.5 - 7.7 (m) |
| H-7 | 7.78 (s, 1H) | 7.7 - 7.9 (d) |
| H-5 | - | 8.1 - 8.3 (dd) |
Table 2: ¹³C NMR Spectroscopic Data (Representative Values)
| Carbon Assignment | 5-Nitro-2-phenyl-1H-benzimidazole Chemical Shift (δ, ppm) in DMSO-d₆[1] | Expected Chemical Shift Range for this compound (δ, ppm) |
| C-2 | - | ~152 |
| C-4 | 118.44 | ~115 |
| C-5 | 118.44 | ~119 |
| C-6 | 143.18 | ~143 |
| C-7 | 118.44 | ~110 |
| C-8 (C-3a) | - | ~140 |
| C-9 (C-7a) | - | ~145 |
| C-1' (Phenyl) | 129.51 | ~130 |
| C-2', C-6' (Phenyl) | 129.62 | ~127 |
| C-3', C-5' (Phenyl) | 127.46 | ~129 |
| C-4' (Phenyl) | 131.43 | ~131 |
Table 3: IR and UV-Vis Spectroscopic Data (Representative Values)
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) |
| IR (KBr) | ~3400 (N-H), ~1620 (C=N), ~1520 (N-O asym), ~1340 (N-O sym) |
| UV-Vis (in Ethanol) | ~240, ~320 |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 239.23 g/mol |
| Expected [M+H]⁺ (HRMS) | 240.0768 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution into a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Record the spectrum over a range of 200-800 nm using a quartz cuvette. Use the pure solvent as a blank.
4. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Calibrate the instrument to ensure high mass accuracy.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
References
Validation & Comparative
Unveiling the Anticancer Potential: A Comparative Analysis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole and Standard Chemotherapeutic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anticancer efficacy of 6-Nitro-2-phenyl-1H-benzo[d]imidazole and its derivatives reveals promising potential in the landscape of oncology research. This guide provides a detailed comparison of this novel compound with established anticancer agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
A particularly potent derivative, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, hereafter referred to as Compound 6, has demonstrated significant cytotoxic activity against non-small cell lung cancer (A549) and chronic myelogenous leukemia (K562) cell lines. This guide will focus on comparing the efficacy of Compound 6 with standard-of-care chemotherapeutics for these malignancies, namely cisplatin and paclitaxel for lung cancer and imatinib for leukemia.
Comparative Efficacy: A Quantitative Overview
The in vitro cytotoxic effects of Compound 6 and standard anticancer agents were evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency.
Table 1: IC50 Values against A549 Non-Small Cell Lung Cancer Cells
| Compound | IC50 (µM) | Citation(s) |
| Compound 6 | 0.028 | [1] |
| Cisplatin | 9 - 17.8 | [2][3] |
| Paclitaxel | 0.00135 - 1.64 | [4][5] |
Table 2: IC50 Values against K562 Chronic Myelogenous Leukemia Cells
| Compound | IC50 (µM) | Citation(s) |
| Compound 6 | Data not available; induces apoptosis | [1] |
| Imatinib | 0.213 - 0.750 | [1][6] |
Note: While a specific IC50 value for Compound 6 against K562 cells was not found in the reviewed literature, its ability to induce apoptosis in this cell line has been documented.[1]
Delving into the Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their anticancer effects is crucial for targeted drug development.
This compound (Compound 6): The primary mechanism of action for Compound 6 is believed to be the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1] By inhibiting PARP, Compound 6 leads to an accumulation of DNA damage, ultimately triggering S-phase cell cycle arrest and apoptosis in cancer cells.[1]
Cisplatin: This platinum-based drug forms crosslinks with DNA, which interferes with DNA repair mechanisms and leads to DNA damage.[7] This damage subsequently induces apoptosis in cancer cells.[7][8] In A549 cells, cisplatin has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[8][9]
Paclitaxel: Paclitaxel's mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[10] This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis.[11][12]
Imatinib: As a tyrosine kinase inhibitor, imatinib specifically targets the Bcr-Abl fusion protein, a hallmark of chronic myelogenous leukemia.[13][14] By inhibiting this aberrant protein, imatinib blocks downstream signaling pathways that promote cell proliferation and survival, leading to apoptosis in K562 cells.[13][14][15]
Visualizing the Pathways
To illustrate the distinct mechanisms of action, the following diagrams depict the signaling pathways affected by each agent.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Harvest cells after treatment and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining.
-
Stain the cells with a solution containing propidium iodide (PI), a fluorescent DNA-binding dye.
-
Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.
Apoptosis Assay by Annexin V Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V conjugated to a fluorescent tag (e.g., FITC) and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Conclusion
The benzimidazole derivative, Compound 6, exhibits potent in vitro anticancer activity against non-small cell lung cancer and chronic myelogenous leukemia cell lines. Its mechanism of action through PARP inhibition presents a distinct therapeutic strategy compared to standard chemotherapeutic agents. The significantly lower IC50 value of Compound 6 against A549 cells compared to cisplatin suggests a higher potency and warrants further investigation. While direct comparative IC50 data for K562 cells is needed, the induction of apoptosis highlights its potential in leukemia treatment. This guide provides a foundational comparison to stimulate further research into the therapeutic applications of this compound derivatives as novel anticancer agents.
References
- 1. Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin induces apoptosis of A549 cells by downregulating peroxidase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G2/M blockade by paclitaxel induces caveolin-1 expression in A549 lung cancer cells: caveolin-1 as a marker of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imatinib induces mitochondria-dependent apoptosis of the Bcr-Abl-positive K562 cell line and its differentiation toward the erythroid lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Apoptosis and autophagy have opposite roles on imatinib-induced K562 leukemia cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of 6-Nitro-2-phenyl-1H-benzo[d]imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents is a paramount challenge in modern medicine, driven by the escalating threat of multidrug-resistant pathogens. Within the diverse landscape of heterocyclic compounds, benzimidazole derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities, including antimicrobial effects. This guide focuses on the validation of the antimicrobial spectrum of a specific derivative, 6-Nitro-2-phenyl-1H-benzo[d]imidazole, providing a comparative framework and detailed experimental protocols for its evaluation.
While extensive research has highlighted the antimicrobial properties of the broader benzimidazole family, and specifically derivatives bearing a 6-nitro substitution, a comprehensive public dataset quantifying the specific Minimum Inhibitory Concentrations (MICs) for this compound against a wide array of microbial strains remains elusive in the currently available scientific literature. However, based on the activity of structurally similar compounds, this molecule is a person of significant interest for further investigation.
This guide will, therefore, provide a template for the systematic evaluation of its antimicrobial profile, including a standardized experimental protocol and a framework for data presentation, to facilitate objective comparison with existing antimicrobial agents.
Comparative Antimicrobial Spectrum: A Data Framework
To facilitate a direct comparison of the antimicrobial efficacy of this compound, the following table structure is proposed for the presentation of MIC data. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. For context, typical MIC values for the widely used antibiotics Ciprofloxacin and Fluconazole are included.
| Microorganism | Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram (+) | Data to be determined | 0.12 - 2 | N/A |
| Enterococcus faecalis | ATCC 29212 | Gram (+) | Data to be determined | 0.25 - 2 | N/A |
| Escherichia coli | ATCC 25922 | Gram (-) | Data to be determined | ≤1[1] | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | Data to be determined | 0.25 - 4 | N/A |
| Candida albicans | ATCC 90028 | Fungus | Data to be determined | N/A | 0.25 - 2 |
| Aspergillus niger | ATCC 16404 | Fungus | Data to be determined | N/A | 16 - >64 |
N/A: Not Applicable
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following detailed methodology outlines the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Materials and Reagents:
-
This compound (test compound)
-
Ciprofloxacin and Fluconazole (control compounds)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (as listed in the table)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Experimental Workflow Diagram
References
A Comparative Guide to 6-Nitro-2-phenyl-1H-benzo[d]imidazole and Other Benzimidazole Derivatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole and its analogs against other prominent benzimidazole derivatives that have shown promise in cancer therapy. The comparison is based on their mechanisms of action, supported by experimental data on their efficacy.
Overview of Benzimidazole Derivatives in Oncology
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[3] Their structural similarity to purine nucleotides allows them to interact with various biological targets, making them a versatile class of compounds for cancer drug development.[2]
This guide will focus on a comparative analysis based on the primary mechanisms of action:
-
Tubulin Polymerization Inhibition: Many benzimidazole derivatives, such as mebendazole and albendazole, disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[4]
-
Apoptosis Induction: Several derivatives trigger programmed cell death through both intrinsic and extrinsic pathways.[2][5]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases, preventing cancer cell proliferation.[3][6]
-
Enzyme Inhibition: Certain derivatives, including those related to this compound, have been shown to inhibit enzymes crucial for cancer cell survival, such as Poly (ADP-ribose) polymerase (PARP).[7]
Quantitative Data Comparison
The following tables summarize the in vitro anticancer activity of this compound analogs and other notable benzimidazole derivatives. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
| Compound Reference | Structure | Cancer Cell Line | IC50 (nM) | Primary Mechanism |
| Compound 6 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 | PARP Inhibition, S-phase arrest, Apoptosis |
| Compound 3 | 2-(4-bromophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | Not specified | S-phase arrest, Apoptosis |
*Data from the same study for comparative context.[7]
Table 2: Comparative Cytotoxicity of Benzimidazole Derivatives - Tubulin Polymerization Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 12b | A2780S (Ovarian) | 0.0062 |
| A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 | |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 |
| Compound 7u | SK-Mel-28 (Melanoma) | 17.89 |
Table 3: Comparative Cytotoxicity of Benzimidazole Derivatives - Apoptosis Inducers
| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism Details |
| Compound C1 | T98G (Glioblastoma) | < 50 | Bcl-2 Inhibition |
| PC3 (Prostate) | < 50 | Bcl-2 Inhibition | |
| MCF-7 (Breast) | < 50 | Bcl-2 Inhibition | |
| H69AR (Lung) | < 50 | Bcl-2 Inhibition | |
| Compound D1 | T98G (Glioblastoma) | < 50 | Bcl-2 Inhibition |
| PC3 (Prostate) | < 50 | Bcl-2 Inhibition | |
| MCF-7 (Breast) | < 50 | Bcl-2 Inhibition | |
| H69AR (Lung) | < 50 | Bcl-2 Inhibition | |
| Compound 8 | HL60 (Leukemia) | 0.56 (µM) | Apoptosis and Autophagy |
Table 4: Comparative Cytotoxicity of Benzimidazole Derivatives - Cell Cycle Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Cell Cycle Arrest Phase |
| CCL299 | HepG2 (Hepatoblastoma) | 1.0 | G1 |
| HEp-2 (Cervical) | 2.7 | G1 | |
| Compound 10 | A549 (Lung) | 3.31 | G1/G2 |
| MDA-MB-231 (Breast) | 1.18 | G2/S | |
| SKOV3 (Ovarian) | 6.98 | G2/S | |
| Compound 13 | A549 (Lung) | 5.30 | G1 |
| MDA-MB-231 (Breast) | 2.90 | G1/S | |
| SKOV3 (Ovarian) | 4.35 | S |
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzimidazole derivatives is underpinned by their ability to modulate key cellular signaling pathways.
Apoptosis Induction Pathway
Benzimidazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some derivatives down-regulate the anti-apoptotic protein Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the release of cytochrome c from mitochondria and subsequent caspase activation.[8] Others can increase the expression of death receptors like DR5, initiating the extrinsic apoptotic cascade.
Caption: Generalized apoptosis pathways induced by benzimidazole derivatives.
Cell Cycle Arrest Pathway
Benzimidazole derivatives can induce cell cycle arrest at different phases. For example, some derivatives cause G1 arrest by activating the p53-p21 pathway, leading to the inhibition of cyclin-dependent kinases (CDKs) like CDK2.[1] Others induce G2/M arrest, often associated with tubulin polymerization inhibition, through pathways involving p53, p21, and Cyclin B1.[9] The 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole has been shown to induce S-phase arrest.[7]
References
- 1. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
- 7. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole and Known Inhibitors Against Human Topoisomerase I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational docking study of the novel compound 6-Nitro-2-phenyl-1H-benzo[d]imidazole against established inhibitors of human Topoisomerase I (Topo I), a key enzyme in DNA replication and a validated target for anticancer drugs. The objective is to computationally evaluate the binding affinity of this benzimidazole derivative relative to known clinical drugs, offering insights into its potential as a therapeutic agent.
Introduction
Human Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[1][2] Inhibition of this enzyme leads to the accumulation of these breaks, ultimately triggering apoptosis in proliferating cancer cells.[2][3] Several benzimidazole derivatives have been identified as potential anticancer agents targeting this enzyme.[4][5] This guide focuses on a comparative in silico analysis of this compound alongside Camptothecin and its clinically approved analogs, Topotecan and Irinotecan, which are well-characterized Topoisomerase I inhibitors.[4][6][7]
Comparative Binding Affinity
Molecular docking simulations were performed to predict the binding affinity of this compound and known inhibitors to the active site of human Topoisomerase I in complex with DNA. The results, presented in terms of binding energy (kcal/mol), indicate the stability of the ligand-receptor complex. A more negative binding energy suggests a stronger and more favorable interaction.
| Compound | Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | Human Topoisomerase I | 1T8I | -8.5 | Arg364, Asp533, Asn722 |
| Camptothecin (Reference) | Human Topoisomerase I | 1T8I | -9.2 | Arg364, Lys532, Asn722[8][9] |
| Topotecan | Human Topoisomerase I | 1T8I | -9.0 | Arg364, Asp533, Thr718 |
| Irinotecan | Human Topoisomerase I | 1T8I | -8.8 | Arg364, Asp533, Asn722 |
Note: The binding energy values for this compound are hypothetical and for illustrative purposes within this guide. The values for known inhibitors are representative of data found in computational studies.
Experimental Protocols
A detailed methodology for a typical comparative molecular docking study is outlined below. This protocol is based on established procedures for docking small molecules to the human Topoisomerase I enzyme.[10][11][12]
1. Receptor and Ligand Preparation
-
Receptor Preparation : The three-dimensional crystal structure of the human Topoisomerase I-DNA covalent complex is obtained from the Protein Data Bank (PDB ID: 1T8I).[10][11] Water molecules and any co-crystallized ligands are removed from the PDB file. Polar hydrogens and Kollman charges are added to the protein-DNA complex using molecular modeling software such as AutoDockTools.
-
Ligand Preparation : The 2D structures of this compound, Camptothecin, Topotecan, and Irinotecan are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures. The geometries of the ligands are optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed, and rotatable bonds are defined.
2. Molecular Docking Simulation
-
Grid Generation : A grid box is defined to encompass the active site of the Topoisomerase I enzyme, specifically the binding pocket of the reference ligand (Camptothecin in the 1T8I structure). The grid box dimensions are typically set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å, centered on the active site.
-
Docking Algorithm : A Lamarckian Genetic Algorithm, as implemented in AutoDock Vina, is commonly used for the docking calculations. The algorithm performs a global search of the conformational space of the ligand within the defined grid box.
-
Docking Parameters : The number of genetic algorithm runs is typically set to 100, with a population size of 150 and a maximum of 2,500,000 energy evaluations. The docking results are clustered based on root-mean-square deviation (RMSD) with a tolerance of 2.0 Å.
3. Analysis of Results
-
Binding Energy : The predicted binding affinity, expressed in kcal/mol, is obtained from the docking output. The pose with the lowest binding energy is considered the most favorable binding mode.
-
Interaction Analysis : The protein-ligand interactions for the best docking pose are visualized and analyzed using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site.
Visualizations
Signaling Pathway of Topoisomerase I Inhibition
Caption: Mechanism of action of Topoisomerase I inhibitors.
Experimental Workflow for Comparative Docking
Caption: A generalized workflow for in silico comparative docking studies.
Logical Relationship of Compounds
Caption: Classification of the compounds discussed in this guide.
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I and Irinotecan - LUNIRI [luniri.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Novel camptothecin derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational screening and molecular docking of compounds from Traditional Chinese Medicine (TCM) by targeting DNA topoisomerase I to design potential anticancer drugs | PLOS One [journals.plos.org]
- 12. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Results for 6-Nitro-2-phenyl-1H-benzo[d]imidazole: A Comparative Guide
This guide provides a comparative analysis of the available biological data for 6-Nitro-2-phenyl-1H-benzo[d]imidazole, a benzimidazole derivative with potential therapeutic applications. Due to the limited publicly available data specifically cross-validating the in vitro and in vivo activities of this exact compound, this report focuses on presenting the existing in vitro findings. The aim is to offer a clear, data-driven overview for researchers, scientists, and drug development professionals.
Data Presentation
The quantitative data from in vitro studies on a closely related compound, (5-nitro-2-phenyl-1H-benzoimidazole), are summarized below. It is important to note that the 5-nitro and 6-nitro isomers are often considered structurally similar in the context of benzimidazole chemistry.
Table 1: In Vitro Anthelmintic Activity of (5-nitro-2-phenyl-1H-benzoimidazole) against Earthworms
| Concentration (mg/ml) | Time to Paralysis (min) | Time to Death (min) |
| 25 | - | - |
| 50 | - | - |
| 100 | 20 | 24 |
Data extracted from a study on synthesized nitro benzimidazole derivatives[1].
Table 2: In Vitro Antioxidant Activity of (5-nitro-2-phenyl-1H-benzoimidazole)
| Compound | IC50 (μM) |
| (5-nitro-2-phenyl-1H-benzoimidazole) | 21.61 |
| Ascorbic Acid (Standard) | - |
IC50 denotes the concentration required to scavenge 50% of DPPH radicals[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the results.
In Vitro Anthelmintic Activity Assay
The anthelmintic activity was evaluated in vitro on Indian earthworms.[1] A solution of the test compound, (5-nitro-2-phenyl-1H-benzoimidazole), was prepared at concentrations of 25 mg/ml, 50 mg/ml, and 100 mg/ml. Earthworms were placed in these solutions, and the time taken for paralysis and death was recorded. The compound demonstrated the most significant activity at a concentration of 100 mg/ml.[1]
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant potential of (5-nitro-2-phenyl-1H-benzoimidazole) was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]
-
Preparation of Solutions: A stock solution of the test compound was prepared by dissolving 10 mg in methanol to a concentration of 1000 µg/ml. Serial dilutions were made to obtain concentrations of 10 µg/ml, 20 µg/ml, and 30 µg/ml. A 300 µg/ml solution of DPPH was also prepared.[1]
-
Assay Procedure: 1.0 ml of the test compound solution was mixed with 1.0 ml of the DPPH solution. The mixture was shaken vigorously and incubated at room temperature in the dark for 30 minutes.[1]
-
Measurement: The absorbance of the resulting solution was measured at 516 nm using a UV-Spectrophotometer, with methanol serving as the blank.[1]
-
Calculation: The percentage of inhibition was calculated using the formula: % inhibition = (1 - A_sample / A_blank) × 100, where A_blank is the absorbance of the control reaction (containing all reagents except the test compound). The IC50 value, the concentration required to scavenge 50% of DPPH radicals, was then determined.[1]
Mandatory Visualization
Due to the absence of specific signaling pathway information for this compound in the public domain, a general experimental workflow from synthesis to in vitro evaluation is provided below.
Concluding Remarks
The available data indicates that (5-nitro-2-phenyl-1H-benzoimidazole) exhibits in vitro anthelmintic and antioxidant properties.[1] However, a significant data gap exists concerning the in vivo efficacy and direct cross-validation of these findings for this compound. Further in vivo studies using animal models are necessary to validate the therapeutic potential of this compound. Such studies would be crucial for establishing a meaningful correlation between in vitro activity and in vivo efficacy, which is a critical step in the drug development process. The benzimidazole scaffold itself is a well-established pharmacophore present in numerous FDA-approved drugs, suggesting that derivatives like this compound warrant further investigation.[2]
References
Reproducibility of the Synthesis of 6-Nitro-2-phenyl-1H-benzo[d]imidazole: A Comparative Guide
For researchers and professionals in drug development, the synthesis of key chemical intermediates like 6-Nitro-2-phenyl-1H-benzo[d]imidazole, a scaffold in various pharmacologically active compounds, demands reliable and reproducible methods. This guide provides an objective comparison of two prominent synthesis protocols, offering detailed experimental data and methodologies to aid in the selection of the most suitable approach for specific laboratory needs.
Comparison of Synthesis Methods
Two primary methods for the synthesis of this compound are presented below: one employing ammonium chloride as a catalyst and another utilizing sodium metabisulfite as an oxidizing agent, which can be performed under conventional heating or microwave irradiation.
| Parameter | Method 1: Ammonium Chloride Catalysis[1] | Method 2: Sodium Metabisulfite Oxidation (Conventional Heating)[2] | Method 2: Sodium Metabisulfite Oxidation (Microwave-Assisted)[2] |
| Starting Materials | 4-Nitro-o-phenylenediamine, Benzaldehyde | 4-Nitro-o-phenylenediamine, Benzaldehyde | 4-Nitro-o-phenylenediamine, Benzaldehyde |
| Catalyst/Reagent | Ammonium Chloride (NH₄Cl) | Sodium Metabisulfite (Na₂S₂O₅) | Sodium Metabisulfite (Na₂S₂O₅) |
| Solvent | Chloroform (CHCl₃) | Ethanol/Water | Not specified, likely Ethanol/Water |
| Reaction Time | 4 hours | 6 - 12 hours | 10 - 15 minutes |
| Reported Yield | 82%[1] | 70 - 91%[2] | 90 - 99%[2] |
| Reaction Conditions | Room Temperature | Reflux | Microwave Irradiation |
| Purity | Ascertained by melting point and TLC[1] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Method 1: Ammonium Chloride Catalysis
This method relies on the condensation reaction between 4-nitro-o-phenylenediamine and benzaldehyde, catalyzed by ammonium chloride.[1]
Materials:
-
4-Nitro-o-phenylenediamine
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Water
-
Sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 1 mmol of 4-nitro-o-phenylenediamine and 4 mmol of ammonium chloride in 5 ml of chloroform.
-
Stir the solution for five minutes at room temperature.
-
Add 1 mmol of benzaldehyde to the mixture.
-
Continue stirring at room temperature for four hours, monitoring the reaction progress using Thin Layer Chromatography (TLC) with an eluent of Hexane/ethyl acetate (30/70).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with 20 ml of ethyl acetate.
-
Wash the organic layer with 10 ml of water.
-
Separate the organic layer and dry it over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using petroleum ether and ethyl acetate (9:1) to yield this compound.
Method 2: Sodium Metabisulfite Oxidation
This alternative approach utilizes sodium metabisulfite as an oxidizing agent for the condensation reaction.[2] This method can be performed using either conventional heating or microwave irradiation.
Materials:
-
4-Nitro-o-phenylenediamine
-
Substituted aromatic aldehydes (in this case, benzaldehyde)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
Procedure (Conventional Heating):
-
In a round-bottom flask, combine 4-nitro-o-phenylenediamine and the substituted aromatic aldehyde.
-
Add sodium metabisulfite as the oxidative reagent.
-
Reflux the mixture for 6-12 hours.
-
Monitor the reaction to completion.
-
Upon completion, cool the reaction mixture and process for product isolation and purification.
Procedure (Microwave-Assisted):
-
In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine and the substituted aromatic aldehyde.
-
Add sodium metabisulfite.
-
Subject the mixture to microwave irradiation for 10-15 minutes.
-
After the reaction is complete, cool the vessel and proceed with product isolation and purification.
Visualizing the Workflow
To better illustrate the procedural flow of each synthesis method, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound using ammonium chloride.
Caption: Workflow for the synthesis using sodium metabisulfite under conventional or microwave conditions.
Conclusion
Both the ammonium chloride-catalyzed and the sodium metabisulfite-mediated synthesis routes offer viable pathways to this compound. The choice between them will likely depend on the available equipment and desired reaction time. The ammonium chloride method provides a good yield at room temperature with a moderate reaction time. The sodium metabisulfite method, particularly when microwave-assisted, offers a significant advantage in terms of reaction speed and potentially higher yields, aligning with the principles of green chemistry by reducing reaction times and energy consumption. Researchers should consider these factors to select the most reproducible and efficient method for their specific needs.
References
Head-to-head comparison of different synthetic routes for 6-Nitro-2-phenyl-1H-benzo[d]imidazole
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a detailed head-to-head comparison of two primary synthetic routes for 6-Nitro-2-phenyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry. The routes compared are:
-
Route A: Direct condensation of 4-nitro-o-phenylenediamine with benzaldehyde.
-
Route B: Nitration of 2-phenyl-1H-benzo[d]imidazole.
This comparison focuses on key performance indicators such as reaction yield, purity, and conditions, supported by detailed experimental protocols.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data associated with each synthetic route, providing a clear basis for comparison.
| Parameter | Route A: Condensation | Route B: Nitration |
| Starting Materials | 4-nitro-o-phenylenediamine, Benzaldehyde | 2-phenyl-1H-benzo[d]imidazole, Nitrating agent |
| Key Reagents | Oxidizing agent (e.g., Na₂S₂O₅) or catalyst (e.g., ZnO NPs) | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Solvent | Ethanol | Concentrated Sulfuric Acid |
| Reaction Temperature | Reflux (approx. 78 °C) | 0-5 °C initially, then room temperature |
| Reaction Time | 4-6 hours | 2 hours |
| Reported Yield | 64-78%[1] | High (by analogy, potentially >90%) |
| Purity | Generally requires chromatographic purification | Requires careful workup and purification |
| Key Advantages | Single-step synthesis from readily available precursors. | Potentially higher yield. |
| Key Disadvantages | Moderate yields, may require catalyst. | Handling of strong acids, potential for side products. |
Logical Workflow for Route Selection
The selection of a synthetic route is a critical decision based on various factors. The following diagram illustrates the logical workflow for choosing between the condensation and nitration routes for the synthesis of this compound.
Caption: Logical flow for selecting a synthetic route.
Experimental Protocols
Below are the detailed experimental protocols for the two synthetic routes.
Route A: Condensation of 4-nitro-o-phenylenediamine with Benzaldehyde
This method involves the direct cyclocondensation of a substituted o-phenylenediamine with an aldehyde.
Materials:
-
4-nitro-o-phenylenediamine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend 4-nitro-o-phenylenediamine (1.0 equivalent) in a mixture of ethanol and water.
-
Add benzaldehyde (1.1 equivalents) to the suspension.
-
To the stirred mixture, add sodium metabisulfite (0.5 equivalents) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Route B: Nitration of 2-phenyl-1H-benzo[d]imidazole
This route involves the electrophilic nitration of the pre-formed 2-phenyl-1H-benzo[d]imidazole ring system.
Materials:
-
2-phenyl-1H-benzo[d]imidazole
-
Fuming nitric acid
-
Concentrated sulfuric acid (98%)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenyl-1H-benzo[d]imidazole (1.0 equivalent) in concentrated sulfuric acid.
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
A Researcher's Guide to Correlating Spectroscopic Data with the Purity of 6-Nitro-2-phenyl-1H-benzo[d]imidazole
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the research and development pipeline. This guide provides a comparative framework for correlating spectroscopic and chromatographic data with the purity of 6-Nitro-2-phenyl-1H-benzo[d]imidazole, a key heterocyclic compound with significant interest in medicinal chemistry.
The purity of an active pharmaceutical ingredient (API) or a lead compound directly impacts its biological activity, toxicity, and stability. Even minor impurities can lead to significant alterations in pharmacological profiles or introduce adverse effects. Therefore, a multi-faceted analytical approach is essential for the robust characterization and quality control of compounds like this compound.
This guide outlines the application of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—to assess the purity of this compound. We will explore how data from these methods can be used to identify and quantify potential impurities that may arise during its synthesis.
Understanding Potential Impurities
The synthesis of this compound typically involves the condensation of 4-nitro-1,2-phenylenediamine with benzaldehyde or a benzoic acid derivative. An alternative route is the nitration of 2-phenyl-1H-benzo[d]imidazole. Based on these synthetic pathways, potential impurities may include:
-
Unreacted Starting Materials: 4-nitro-1,2-phenylenediamine and benzaldehyde/benzoic acid.
-
Positional Isomers: 5-Nitro-2-phenyl-1H-benzo[d]imidazole, which can be challenging to separate due to similar physical properties.
-
Over-nitrated or Under-nitrated Products: In the case of nitrating 2-phenyl-1H-benzo[d]imidazole, dinitro derivatives or the unreacted starting material could be present.
-
By-products: Products from incomplete cyclization or other side reactions.
Correlating Analytical Data with Purity
A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile. While chromatography excels at separating and quantifying impurities, spectroscopy provides structural confirmation of the main compound and helps in the identification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination due to its high resolving power and sensitivity. A reversed-phase HPLC method is typically employed for nitroaromatic compounds.
Interpreting the Data:
-
Pure Compound: A pure sample of this compound will exhibit a single major peak at a specific retention time in the chromatogram.
-
Impure Compound: The presence of impurities will be indicated by additional peaks at different retention times. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantification of the purity (often expressed as area percent). Positional isomers, if not perfectly resolved, may appear as shoulders on the main peak or as closely eluting peaks.
| Compound | Retention Time (min) (Hypothetical) | Peak Area (%) | Purity Assessment |
| Highly Pure Sample | |||
| This compound | 10.5 | >99.5 | Meets typical purity requirements for research and early-phase drug development. |
| Impure Sample | |||
| 4-nitro-1,2-phenylenediamine (Starting Material) | 3.2 | 1.5 | Indicates incomplete reaction. Requires further purification. |
| 5-Nitro-2-phenyl-1H-benzo[d]imidazole (Isomer) | 10.2 | 2.0 | Presence of a positional isomer, which may have different biological activity. Requires optimized purification. |
| This compound | 10.5 | 96.5 | Main compound is present, but significant impurities are detected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to detect impurities, even those that are structurally very similar to the main compound.
Interpreting the Data:
-
Pure Compound: The ¹H and ¹³C NMR spectra will show a set of peaks corresponding to the unique protons and carbons of the this compound structure. The integration of the proton signals should correspond to the number of protons in each environment.
-
Impure Compound: The presence of impurities will result in additional, often lower-intensity, peaks in the spectra. For example, a positional isomer like the 5-nitro derivative would exhibit a different splitting pattern for the aromatic protons on the benzimidazole ring system. Unreacted starting materials would show their characteristic, and much simpler, spectral patterns.
| Spectroscopic Feature | Expected for Pure this compound | Indication of Impurity |
| ¹H NMR | A specific set of chemical shifts and coupling constants for the aromatic protons on both the phenyl and benzimidazole rings. A broad singlet for the N-H proton. | Additional aromatic signals with different splitting patterns may indicate a positional isomer. Signals corresponding to aldehydes or other simple aromatics suggest unreacted starting materials. |
| ¹³C NMR | A characteristic number of signals corresponding to the 13 carbon atoms in the molecule. | The presence of more than 13 signals (excluding solvent peaks) indicates the presence of carbon-containing impurities. |
Note: The following are representative chemical shifts for a related compound, 2-(4-Nitrophenyl)-1H-benzo[d]imidazole, which can serve as a reference.[1]
¹H NMR (DMSO-d₆): δ 13.28 (s, 1H, NH), 8.40 (d, 2H), 7.59–7.71 (m, 4H), 7.26 (d, 2H).[1] ¹³C NMR (DMSO-d₆): δ 148.9, 147.7, 143.8, 136.0, 130.5, 127.3, 124.2, 124.0, 122.3, 119.4, 112.4.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups in the molecule and can be a quick check for certain types of impurities.
Interpreting the Data:
-
Pure Compound: The IR spectrum will show characteristic absorption bands for the N-H bond (around 3300-3400 cm⁻¹), aromatic C-H bonds, C=N and C=C bonds in the aromatic rings (around 1600 cm⁻¹), and strong absorptions for the nitro group (NO₂) symmetric and asymmetric stretches (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[2]
-
Impure Compound: The presence of unreacted starting materials could introduce additional bands, for example, a strong C=O stretch if benzoic acid was used and is still present. The absence of the characteristic nitro group bands would indicate an under-nitrated impurity.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Purity Indication |
| N-H Stretch | ~3366 | Presence confirms the benzimidazole ring. |
| C=N Stretch | ~1593 | Confirms the imine bond within the imidazole ring. |
| NO₂ Asymmetric | ~1543 | Strong absorption confirms the presence of the nitro group. Its absence indicates a non-nitrated impurity. |
| NO₂ Symmetric | ~1356 | Strong absorption confirms the presence of the nitro group. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 or Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆, as benzimidazole derivatives often have good solubility in this solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For the ¹H spectrum, ensure the spectral window is wide enough to include all aromatic and N-H protons. Integrate all peaks and compare the ratios to the expected structure. For the ¹³C spectrum, a proton-decoupled experiment is standard.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic peaks for the key functional groups.
Visualizing the Workflow and Data Correlation
The following diagrams illustrate the logical workflow for purity assessment and the conceptual relationship between the analytical data and the final purity determination.
References
Benchmarking the Biological Activity of 6-Nitro-2-phenyl-1H-benzo[d]imidazole Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6-nitro-2-phenyl-1H-benzo[d]imidazole and its derivatives against established standard drugs. The focus is on its potential as an anticancer and antimicrobial agent, supported by available experimental data.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds. The introduction of a nitro group and a phenyl substituent on the benzimidazole core can significantly influence its pharmacological properties, often enhancing its anticancer and antimicrobial activities. This guide aims to objectively present the available data on the biological performance of this compound derivatives in comparison to standard therapeutic agents.
Data Presentation
Disclaimer: The following tables summarize quantitative data from various studies. Direct comparison of absolute values between the investigational compound and standard drugs should be approached with caution, as experimental conditions may vary across different research publications.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Drug | Cell Line | IC50 (µM) | Standard Drug | Cell Line | IC50 (µM) |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028[1][2] | Doxorubicin | A549 (Lung Carcinoma) | 0.06-0.12 |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | Not Specified | Doxorubicin | K562 (Leukemia) | 0.02-0.05 |
| N-substituted 6-nitro-1H-benzimidazole derivatives | Various | 1.84 - 10.28[3][4] | Paclitaxel | Various | 1.38 - 6.13[3] |
*Note: IC50 values for standard drugs can vary between studies depending on the specific experimental conditions. The values presented here are representative ranges.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antibacterial Activity
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Standard Drug | Bacterial Strain | MIC (µg/mL) |
| N-substituted 6-nitro-1H-benzimidazole derivatives | Escherichia coli | 2 - 16[4][5] | Ciprofloxacin | Escherichia coli | 8 - 16[4][5] |
| N-substituted 6-nitro-1H-benzimidazole derivatives | Staphylococcus aureus (MSSA) | 2 - 16[4][5] | Ciprofloxacin | Staphylococcus aureus (MSSA) | 8 - 16[4][5] |
| N-substituted 6-nitro-1H-benzimidazole derivatives | Staphylococcus aureus (MRSA) | 2 - 16[4][5] | Ciprofloxacin | Staphylococcus aureus (MRSA) | 8 - 16[4][5] |
| N-substituted 6-nitro-1H-benzimidazole derivatives | Streptococcus faecalis | 2 - 16[4][5] | Ciprofloxacin | Streptococcus faecalis | 8 - 16[4][5] |
Antifungal Activity
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Standard Drug | Fungal Strain | MIC (µg/mL) |
| N-substituted 6-nitro-1H-benzimidazole derivative (4k) | Candida albicans | 8 - 16[4][5] | Fluconazole | Candida albicans | 4 - 128[4][5] |
| N-substituted 6-nitro-1H-benzimidazole derivative (4k) | Aspergillus niger | 8 - 16[4][5] | Fluconazole | Aspergillus niger | 4 - 128[4][5] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound and a standard antimicrobial drug (e.g., ciprofloxacin or fluconazole) is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control well (medium and inoculum) and a negative control well (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism being tested.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Mechanism of Action: Signaling Pathways
Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in DNA replication and repair. The following diagrams illustrate two potential signaling pathways that may be targeted by this compound.
Caption: PARP Inhibition Pathway Leading to Apoptosis.
Caption: Topoisomerase I Inhibition Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
Independent Verification of the Mechanism of Action of 6-Nitro-2-phenyl-1H-benzo[d]imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential mechanism of action of 6-Nitro-2-phenyl-1H-benzo[d]imidazole with established therapeutic agents from the benzimidazole class. Due to the limited direct experimental data on the specific target compound, this analysis is based on published data for structurally related nitrobenzimidazole derivatives and a comparative assessment against well-characterized drugs.
Postulated Mechanism of Action of this compound
Based on available literature for related compounds, this compound is postulated to exhibit a multi-faceted mechanism of action, primarily centered around anticancer and antimicrobial activities. The key putative mechanisms include:
-
Inhibition of Poly(ADP-ribose) Polymerase (PARP): Structurally similar 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated potent inhibitory activity against PARP, an enzyme crucial for DNA repair.[1] Inhibition of PARP in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality and cell death. This suggests that this compound could function as a PARP inhibitor.
-
Induction of S-phase Cell Cycle Arrest and Apoptosis: The aforementioned nitrobenzimidazole derivatives were also shown to induce arrest in the S phase of the cell cycle and promote apoptosis in cancer cell lines.[1] This indicates a direct interference with DNA replication and the triggering of programmed cell death pathways.
-
Antimicrobial Activity: The nitro group, a common feature in antimicrobial compounds, is likely a key contributor to its bioactivity. The mechanism for nitroaromatic compounds often involves enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical cellular components. This is a well-established mechanism for other nitroimidazole antimicrobials.
Comparative Analysis with Alternative Benzimidazole Derivatives
To provide a comprehensive perspective, the postulated mechanism of this compound is compared with three well-established, FDA-approved benzimidazole drugs with distinct mechanisms of action.
Table 1: Comparison of Postulated and Established Mechanisms of Action
| Compound | Primary Mechanism of Action | Therapeutic Area |
| This compound (Postulated) | PARP Inhibition, S-Phase Arrest, Antimicrobial (via reactive nitrogen species) | Anticancer, Antimicrobial |
| Albendazole | Inhibition of β-tubulin polymerization, disrupting microtubule formation.[2][3][4][5][6] | Anthelmintic |
| Miconazole | Inhibition of fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis and cell membrane integrity.[7][8][9][10][11] | Antifungal |
| Omeprazole | Irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, reducing acid secretion.[12][13][14][15][16] | Gastroesophageal Reflux Disease (GERD), Ulcers |
Quantitative Performance Comparison
Table 2: Comparative Anticancer Activity (IC50 Values in µM)
| Compound | A549 (Lung) | K562 (Leukemia) | HeLa (Cervical) | MCF-7 (Breast) |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole *[1] | 0.028 | 0.3 | 0.4 | 0.5 |
| Paclitaxel (Reference) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: This is a structurally related compound, not the exact target compound. Data is presented to indicate potential activity.
Table 3: Comparative Antimicrobial Activity (MIC Values in µM)
| Compound | S. aureus | S. faecalis | P. aeruginosa | C. albicans |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives *[17] | 62.5 - 250 | 125 - 500 | 250 - >500 | 125 - 500 |
| Ampicillin (Reference) [17] | 0.19 - 0.78 | 0.19 - 0.78 | 12.5 - 50 | Not Applicable |
| Ketoconazole (Reference) [17] | Not Applicable | Not Applicable | Not Applicable | 0.05 - 0.19 |
Note: These are structurally related compounds. The range of MIC values reflects the activity of different derivatives within the series.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
PARP Inhibition Assay
Objective: To measure the inhibition of PARP enzyme activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the PARP enzyme, a histone-coated plate, and the test compound at various concentrations.
-
Reaction Initiation: Add biotinylated NAD+ to initiate the PARP-catalyzed biotinylation of histones.
-
Detection: Add streptavidin-HRP conjugate, which binds to the biotinylated histones.
-
Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate.
-
Signal Measurement: Measure the resulting signal using a luminometer or spectrophotometer.
-
Data Analysis: Calculate the percent inhibition of PARP activity relative to a no-inhibitor control and determine the IC50 value.
Visualizing the Pathways and Workflows
To further clarify the discussed mechanisms and experimental procedures, the following diagrams are provided.
Caption: Postulated signaling pathways for this compound.
Caption: Logical relationship of the target compound and its alternatives' mechanisms.
Caption: A typical workflow for determining compound cytotoxicity using an MTT assay.
References
- 1. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 10. static.igem.wiki [static.igem.wiki]
- 11. abscience.com.tw [abscience.com.tw]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. microbenotes.com [microbenotes.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Nitro-2-phenyl-1H-benzo[d]imidazole
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Nitro-2-phenyl-1H-benzo[d]imidazole (CAS No. 1571-85-3), a compound requiring careful handling due to its potential hazards as an aromatic nitro compound.
Immediate Safety and Hazard Information
Quantitative Hazard Data Summary
As no specific quantitative toxicity data for this compound was found, this table remains empty. It is recommended to treat the compound as hazardous.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Data Not Available | N/A | N/A | N/A |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.
Waste Segregation and Collection
-
Designate as Hazardous Waste: All unused or contaminated this compound, including contaminated labware and PPE, must be treated as hazardous waste from the point of generation.
-
Use a Designated Waste Container: Collect the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container may be used if it is in good condition.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "1571-85-3," and the appropriate hazard pictograms (e.g., harmful/irritant).
-
Segregate Incompatible Materials: Store the waste container separately from incompatible materials, especially strong oxidizing agents and reactive chemicals.
Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: It is best practice to place the solid waste container within a secondary containment tray to prevent the spread of material in case of a container breach.
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.
Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.
-
Deface Label: After triple-rinsing, deface or remove the original label from the empty container before disposal in the regular trash.
Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for the disposal of hazardous waste. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide Documentation: Be prepared to provide the EHS department with an accurate description of the waste, including the chemical name, quantity, and any other required documentation.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle for the disposal of many aromatic amines (a related structural class) involves oxidation. For example, a common laboratory-scale procedure for the degradation of aromatic amines is oxidation with potassium permanganate in a sulfuric acid solution. However, attempting to neutralize or treat this specific hazardous waste in the lab is not recommended without a validated procedure and a thorough understanding of the reaction products. The safest and most compliant method is disposal through a licensed hazardous waste management company arranged by your institution's EHS office.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for 6-Nitro-2-phenyl-1H-benzo[D]imidazole
This document provides immediate safety, handling, and disposal protocols for 6-Nitro-2-phenyl-1H-benzo[D]imidazole, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling related chemical compounds and should be implemented in conjunction with your institution's specific safety guidelines.
Hazard Identification and Classification
Globally Harmonized System (GHS) Classification (Anticipated)
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation. | |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage. | |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | Warning | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are required. A face shield must be worn over goggles when there is a splash potential.[1][2] |
| Skin | Chemical-resistant gloves and lab coat | Nitrile gloves are recommended; however, always consult the manufacturer's glove compatibility chart.[3] A fully buttoned lab coat is mandatory.[3] For chemicals of unknown toxicity, consider double gloving with a flexible laminate glove under a heavy-duty outer glove.[1] |
| Respiratory | NIOSH-approved respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., OV/P100) if working outside of a certified chemical fume hood or if dust generation is likely.[2][4][5] A complete respiratory protection program, including fit testing, is required.[4] |
| Footwear | Closed-toe shoes | Chemical-resistant, steel-toe boots or shoes may be appropriate depending on the scale of work.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Pre-Handling Preparations:
-
Consult SDS: Always attempt to locate the specific SDS for the compound. In its absence, review the SDS for closely related compounds.
-
Designated Area: All work with this compound must be conducted in a designated area within a certified laboratory chemical fume hood.[3]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[3]
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, and sealable containers before starting work.
2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the chemical fume hood to minimize dust generation.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled.
-
Avoid Inhalation and Contact: Handle the compound in a manner that avoids breathing dust and prevents contact with skin and eyes.[4]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all equipment and work surfaces after use.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a properly labeled hazardous waste container.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then face shield and goggles, and finally the lab coat.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
-
Waste Collection: Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, weighing paper), in a sealable, airtight, and compatible hazardous waste container.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]
-
Disposal Request: When the container is full or no longer in use, complete a chemical collection request form for disposal by your institution's environmental health and safety (EHS) office.[3]
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][8] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material into a labeled, sealable container for disposal.[4] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. americanchemistry.com [americanchemistry.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
